Product packaging for Diferulic acid(Cat. No.:)

Diferulic acid

Cat. No.: B1232287
M. Wt: 386.4 g/mol
InChI Key: LBQZVWQOPFFQJI-GGWOSOGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diferulic acids, also known as dehydrodiferulic acids, are organic compounds formed by the dimerization of ferulic acid, with a general chemical formula of C₂₀H₁₈O₈ . They are key structural components in plant cell walls, particularly in grasses like wheat and corn, where they form cross-links between polysaccharide chains, providing rigidity and influencing the mechanical properties of tissues . These compounds are found in cereal brans, such as maize and rye, as well as in sugar beet and Chinese water chestnut, with different isomeric forms (e.g., 8-O-4', 5-5', 8-5') predominating in different plants . For researchers, diferulic acids are of significant interest due to their potent bioactivity. In vitro studies have demonstrated that they are more effective molar antioxidants than their monomeric ferulic acid counterpart, acting as effective inhibitors of lipid peroxidation and scavengers of free radicals . This makes them valuable compounds for investigating oxidative stress models. Their presence in cereal brans and potential bioavailability also position them as a key subject in nutritional and physiological research exploring the health benefits of whole grains and dietary fiber . Furthermore, their role in cross-linking polysaccharides is crucial for studies aimed at understanding and modifying plant biomass for industrial applications. This product is provided for research use only and is not intended for diagnostic or therapeutic applications or human consumption. Researchers should handle the compound with standard laboratory precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O8 B1232287 Diferulic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

(E)-3-[3-[5-[(E)-2-carboxyethenyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C20H18O8/c1-27-15-9-11(3-5-17(21)22)7-13(19(15)25)14-8-12(4-6-18(23)24)10-16(28-2)20(14)26/h3-10,25-26H,1-2H3,(H,21,22)(H,23,24)/b5-3+,6-4+

InChI Key

LBQZVWQOPFFQJI-GGWOSOGESA-N

SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)O)OC)O)C=CC(=O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)/C=C/C(=O)O)OC)O)/C=C/C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)O)OC)O)C=CC(=O)O

Synonyms

8-5'-b diferulic acid
8-5'-diferulic acid
8-O-4'-diferulic acid
diferulic acid

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Diferulic Acid in Biological Systems

Precursor Compounds and Initial Enzymatic Steps in Biosynthesis

The journey to diferulic acid begins with the phenylpropanoid pathway, a major route for the synthesis of various plant secondary metabolites. nih.gov The primary precursors for ferulic acid, and subsequently this compound, are the amino acids phenylalanine or tyrosine, which are generated through the shikimate pathway. researchgate.net

The initial and pivotal step in this pathway is the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. In some plants, tyrosine ammonia-lyase (TAL) can also convert tyrosine to p-coumaric acid. Following this, a series of hydroxylation and methylation reactions occur to yield ferulic acid. Key enzymes in this sequence include cinnamate 4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H) , which introduce hydroxyl groups onto the aromatic ring, and caffeoyl-CoA O-methyltransferase (CCoAOMT) , which adds a methyl group to form feruloyl-CoA. This activated form is then converted to ferulic acid. researchgate.net

Recent research has also identified an alternative pathway for ferulic and sinapic acid synthesis involving an aldehyde dehydrogenase encoded by the REDUCED EPIDERMAL FLUORESCENCE1 (REF1) gene in Arabidopsis thaliana. nih.gov

Once synthesized, ferulic acid is incorporated into the plant cell wall, primarily ester-linked to arabinoxylans, a type of hemicellulose. mdpi.com This incorporation is catalyzed by BAHD acyltransferases . researchgate.net It is from this cell wall-bound state that ferulic acid monomers undergo dimerization to form diferulic acids. researchgate.net

Ferulic Acid Dimerization Mechanisms

The formation of this compound from ferulic acid monomers is an oxidative coupling process, primarily mediated by enzymes that generate radical forms of ferulic acid. These radicals then spontaneously couple to form various isomeric forms of this compound. regimenlab.ca

Peroxidases (PODs) are key enzymes in the dimerization of ferulic acid within the plant cell wall. nih.gov These enzymes utilize hydrogen peroxide (H₂O₂) to oxidize ferulic acid monomers, generating ferulate radicals. usda.gov These radicals can then couple in various ways to form different this compound isomers, such as 8–5′, 8–8′, 8–O–4′, and 5–5′ linked dimers. usda.gov Studies in maize cell suspension cultures have shown that the availability of hydrogen peroxide can be a limiting factor in the formation of these dehydrodimers. usda.gov For instance, adding dilute hydrogen peroxide to non-lignified cell walls increased the dimerization of ferulate monomers by 260%. usda.gov

Horseradish peroxidase (HRP) and manganese-dependent peroxidase (MnP) have been shown to induce ferulic acid dimerization in wheat bran. acs.org The action of these enzymes leads to the cross-linking of arabinoxylans, which can increase the mechanical strength of the plant tissue. acs.org

Laccases are multi-copper oxidases that can also catalyze the dimerization of ferulic acid by oxidizing phenolic compounds and generating phenoxy radicals. rsc.orgmdpi.com This enzymatic reaction uses molecular oxygen as the final electron acceptor, producing water as the only by-product. rsc.org The resulting ferulate radicals can then undergo non-enzymatic coupling to form dimers with C-C or C-O covalent bonds. mdpi.com

Laccase-mediated dimerization has been demonstrated using enzymes from various fungal sources, such as Trametes pubescens and Myceliophthora thermophila. researchgate.netnih.gov The reaction conditions, including the solvent system, can influence the type of dimer formed. For example, in a monophasic system using laccase from Trametes pubescens, the β-5 dimer was preferentially formed in dioxane, while the β-β dimer was favored in ethanol (B145695). researchgate.net

Beyond peroxidases and laccases, other mechanisms can lead to the radical coupling of ferulic acid. The ferulate radical itself can undergo several reactions. It can couple with another radical to form non-radical ferulates, it can donate another hydrogen atom and cyclize, or it can dimerize with another ferulate radical. regimenlab.ca Dimerization is often the most energetically favorable of these outcomes. regimenlab.ca

The formation of an 8-8-coupled ferulic acid dilactone can be achieved through peroxidase-catalyzed radical coupling and has been used as a starting material to synthesize various 8-8-coupled diferulic acids under different acidic or basic conditions. mdpi.comnih.gov

Laccase-Mediated Dimerization Pathways

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is intricately linked to the genetic regulation of the phenylpropanoid pathway and the enzymes involved in ferulic acid synthesis and dimerization. In wheat, the expression of several genes involved in phenolic acid biosynthesis, including TaPAL, TaC4H, TaC3H, and TaCOMT, has been shown to correlate with ferulic acid accumulation during grain development. mdpi.com

Genome-wide association studies (GWAS) have started to identify specific genetic loci and candidate genes associated with the content of ferulic acid and diferulates. In maize, SNPs have been identified that are significantly associated with ferulic acid and total diferulate content, pointing to candidate genes potentially involved in diferulate formation and the feruloylation of arabinoxylans. mdpi.com Similarly, in rice, several genetic loci have been associated with phenolic-related traits, including one locus for ferulic acid, which could provide insights into the functional genetics regulating its biosynthesis. mdpi.com

In the fungus Aspergillus niger, the transcription factor FarA, known for its role in fatty acid metabolism, has been found to be essential for the utilization of ferulic acid. frontiersin.org This suggests a cross-regulation between different metabolic pathways. Another newly identified protein, FarD, also plays a role in this process. frontiersin.org

Metabolic Flux and Environmental Modulators of Biosynthesis

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions in a biological system. wikipedia.orgcreative-proteomics.com While specific MFA studies focusing solely on the this compound pathway are not extensively detailed in the provided context, the principles of MFA can be applied to understand the flow of carbon from primary metabolism into the phenylpropanoid pathway and ultimately to this compound formation. frontiersin.orgnih.gov This would involve tracking isotopically labeled precursors, like glucose or phenylalanine, through the metabolic network.

The biosynthesis of this compound is also influenced by various environmental factors. In wheat, the year of harvest, which encompasses different weather conditions, has a significant impact on the total phenolic content and phenolic acid composition. researchgate.net Nitrogen and sulfur fertilization can also modulate the production of ferulic acid. Increased nitrogen fertilizer has been shown to increase trans-ferulic acid production, and sulfur application can affect the response to nitrogen. researchgate.net However, environmental and varietal differences often have a more dominant effect than fertilization. researchgate.net Unfavorable hydrothermal conditions, such as rainfall deficit, have been observed to increase the total phenolic acid content in triticale. researchgate.net

The table below summarizes the key enzymes involved in the biosynthesis of this compound.

EnzymeRole in Biosynthesis
Phenylalanine ammonia-lyase (PAL)Catalyzes the initial step in the phenylpropanoid pathway, converting phenylalanine to cinnamic acid. researchgate.net
Cinnamate 4-hydroxylase (C4H)Hydroxylates cinnamic acid to form p-coumaric acid. researchgate.net
p-Coumarate 3-hydroxylase (C3H)Hydroxylates p-coumaric acid to form caffeic acid. researchgate.net
Caffeoyl-CoA O-methyltransferase (CCoAOMT)Methylates caffeoyl-CoA to form feruloyl-CoA. researchgate.net
BAHD acyltransferasesIncorporate ferulic acid into the cell wall by esterifying it to arabinoxylans. researchgate.net
Peroxidases (POD)Catalyze the dimerization of ferulic acid by generating ferulate radicals using hydrogen peroxide. nih.gov
LaccasesOxidize ferulic acid to generate phenoxy radicals, leading to dimerization. rsc.orgmdpi.com

Occurrence and Distribution of Diferulic Acid Isomers in Biological Matrices

Distribution Across Plant Species and Tissues

Diferulic acids are found in the cell walls of most plants but are particularly abundant in the family of grasses (Poaceae). wikipedia.org They are key components in commercially important cereal grains such as maize, wheat, rice, barley, oats, and rye. researchgate.netagriculturejournals.cz Beyond the grasses, significant quantities of diferulic acids have also been identified in other plants like sugar beet and the Chinese water chestnut. wikipedia.org

The distribution of diferulic acids is not uniform throughout the plant; it varies between different tissues. In cereals, the highest concentrations are typically found in the outer layers of the grain, such as the bran and aleurone layer. agriculturejournals.cznih.gov For instance, wheat bran is a rich source of diferulic acids. agriculturejournals.cz These compounds are not limited to the grains; they are also present in vegetative tissues, including leaves, stems, and nodes. mdpi.comd-nb.info Studies on wheat straw have shown the presence of various diferulic acid species in leaf, ear, and internode tissues. d-nb.info Similarly, research on floating rice has detected diferulic acids in the internodes, where their concentration changes in relation to growth. tandfonline.com In sorghum, both ferulic and diferulic acids have been identified in the endosperm cell walls. cerealsgrains.org

The specific linkage of diferulic acids within the cell wall also depends on the plant type. In grasses, they are primarily associated with arabinoxylans, a type of hemicellulose. mdpi.comagriculturejournals.cz In the few dicotyledonous plants where they are found, such as sugar beet, diferulic acids are linked to pectin (B1162225) polysaccharides. mdpi.comfrontiersin.org

This compound Content and Isomeric Profiles in Specific Biological Composites

The quantity and the specific isomeric forms of diferulic acids differ significantly among various plant sources. At least nine distinct DFA structures have been identified in plant cell walls, with names typically derived from the carbon positions forming the bond between the two ferulic acid molecules (e.g., 5-5', 8-O-4', 8-5', 8-8'). wikipedia.orgnih.gov

Cereal grains exhibit a wide range of total this compound content. Studies have shown that among common cereals, popcorn contains the highest levels, followed by maize, rye, barley, oats, and wheat. researchgate.netagriculturejournals.cz

Table 1: Total this compound Content in Various Cereal Flours. Data sourced from Jilek & Bunzel (2013). researchgate.netagriculturejournals.cz

The isomeric profile of diferulic acids is also species-specific. In most grasses, the 8-O-4'-DFA isomer tends to be the most prevalent. wikipedia.orgphenol-explorer.eu However, there are notable exceptions. For example, 5-5'-DFA is the predominant isomer in barley bran. wikipedia.org Pseudocereals show unique patterns; buckwheat is distinguished by having more than 90% of its diferulates as 8-5'-coupled isomers, while amaranth (B1665344) contains an unusually high proportion (27%) of the 8-8' cyclic-diferulate. researchgate.net Oats and barley also have comparatively high proportions (23%) of the 8-8' tetrahydrofuran (B95107) (THF) diferulate. researchgate.net

Table 2: Distinctive this compound Isomeric Profiles in Specific Biological Composites. wikipedia.orgresearchgate.net

Factors Influencing this compound Accumulation in Plants

The accumulation of diferulic acids in plant tissues is a dynamic process influenced by a combination of genetic, developmental, and environmental factors.

Genetic Factors: Genetic makeup plays a crucial role in determining the quantity and type of diferulic acids. Research on maize has demonstrated that diferulate deposition in pith parenchyma cell walls is a highly heritable trait that can be altered through conventional breeding. mdpi.com Furthermore, the biosynthesis of different cell wall components, such as esterified diferulates and ferulate ether cross-links, appears to be under separate genetic regulation. mdpi.com Studies comparing modern maize hybrids with traditional landraces have revealed significant variations in the content of specific this compound isomers, such as 8-O-4'-DFA, which can be attributed to their different genetic backgrounds and geographic origins. nih.gov

Developmental and Tissue-Specific Factors: this compound levels change as plant tissues develop and mature. In dark-grown wheat coleoptiles, the amounts of wall-bound ferulic and diferulic acids increase as the coleoptiles grow. ekb.eg Similarly, in the internodes of floating rice, the concentration of ferulic and 5-5'-coupled diferulic acids is lowest in the actively growing meristematic region and increases as cells mature and cease to elongate. tandfonline.com This suggests that the formation of this compound cross-links is associated with the strengthening of the cell wall and the cessation of growth. tandfonline.comnih.gov

Environmental Factors: Environmental conditions and external stimuli can significantly impact this compound accumulation.

Light: Exposure to light can promote the formation of this compound in the cell walls of maize coleoptiles, partly by enhancing the activity of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway that produces ferulic acid. tandfonline.com

Stress: Abiotic stresses, such as salinity, can alter the profile of cell wall-bound phenolic compounds. In rice, salt-tolerant varieties respond to NaCl stress by increasing the accumulation of wall-bound ferulic acid and 4-hydroxycinnamic acid in their leaves, suggesting a role for these compounds in stress adaptation. nih.gov Drought stress, simulated using polyethylene (B3416737) glycol (PEG) in in-vitro cultures, has also been shown to increase the concentration of cell-wall-bound ferulic acid. ekb.eg

Hormonal Regulation: Plant hormones can also influence this process. For instance, abscisic acid (ABA), a hormone involved in stress responses and growth regulation, has been shown to inhibit the increase of wall-bound ferulic and diferulic acids in wheat coleoptiles. ekb.eg

Advanced Methodologies for Extraction and Isolation of Diferulic Acid Isomers

Optimized Solvent-Based Extraction Techniques

Alkaline hydrolysis is a cornerstone of solvent-based extraction for releasing DFAs from plant cell walls. researchgate.netresearchgate.netnih.gov This process involves the saponification of ester bonds that link DFAs to polysaccharides like arabinoxylans. agriculturejournals.cznih.gov

Key Parameters and Findings:

Alkali Concentration: Sodium hydroxide (B78521) (NaOH) is commonly used, with concentrations typically ranging from 0.1 M to 4 M. researchgate.net Studies have shown that 2 M NaOH is a frequently employed concentration for the alkaline hydrolysis of cereals. nih.gov

Temperature and Duration: The extraction is often performed at elevated temperatures, between 50°C and 70°C, to accelerate the hydrolysis. researchgate.net However, prolonged exposure to harsh alkaline conditions and high temperatures can lead to the degradation of phenolic acids. nih.gov Finding an optimal balance is crucial; for instance, one improved microscale method reduced hydrolysis time from 1.5 hours to 1 hour at 90°C to maximize extraction while minimizing degradation. nih.gov

Solvent Systems: Following alkaline hydrolysis, acidification of the extract is performed, and the liberated phenolic acids are partitioned into an organic solvent. wikipedia.org Diethyl ether is a common choice for this liquid-liquid extraction step. nih.gov The use of aqueous ethanol (B145695) solutions has also been reported as an effective green solvent for extracting free ferulic acid and its derivatives. nih.gov

Yields: An improved microscale extraction method using 2 M NaOH yielded significantly higher amounts of 5-5' DFA (22.5 µg FAE/g dw) compared to conventional methods (8.6 µg FAE/g dw) from whole maize kernels. nih.gov

The primary drawback of alkaline hydrolysis is the co-extraction of other components like sugars, proteins, and other phenolics, resulting in a complex mixture that necessitates extensive purification. nih.govnih.gov

Supercritical Fluid Extraction and Enzyme-Assisted Extraction Protocols

To overcome the limitations of harsh chemical treatments, greener and more specific extraction methods have been developed.

Supercritical Fluid Extraction (SFE):

SFE, particularly using supercritical carbon dioxide (SC-CO2), is a green extraction technique that avoids the use of hazardous organic solvents. mdpi.commdpi.com SC-CO2 is often used with a co-solvent like ethanol to enhance its ability to extract polar compounds like DFAs. researchgate.net This method is advantageous for its efficiency and the production of residue-free extracts, protecting heat-sensitive compounds. mdpi.com One study reported that SFE with CO2 and ethanol as a co-solvent released up to 464.3 mg per 100 g of ferulic acid from bran matrix. researchgate.net

Enzyme-Assisted Extraction (EAE):

EAE offers a highly specific and environmentally friendly alternative to alkaline hydrolysis. nih.govunibo.it This method primarily utilizes feruloyl esterases (FAEs), enzymes that specifically catalyze the hydrolysis of the ester bond between ferulic acid (and its dimers) and polysaccharides. unibo.itresearchgate.netdoi.org

Enzyme Types: FAEs are a diverse group of enzymes, and their efficacy can vary. Fungal FAEs from species like Aspergillus niger and Aspergillus oryzae, as well as bacterial FAEs from Streptomyces sp., have demonstrated the ability to release DFAs from complex arabinoxylans. researchgate.netplos.orgnih.gov

Synergistic Action: The efficiency of FAEs is often enhanced when used in conjunction with other enzymes, such as xylanases. researchgate.netdoi.org Xylanases break down the main arabinoxylan backbone, increasing the accessibility of the ester linkages for the FAEs. doi.org

Process Optimization: An optimized enzymatic process for wheat bran involved rehydration, pretreatment with Alcalase and Termamyl to remove proteins and sugars, followed by hydrolysis with Pentopan and FAE. This method yielded up to 1.05 g of ferulic acid per kg of bran, surpassing the yield from a standard NaOH control hydrolysis. unibo.it

Specificity: A key advantage of EAE is its specificity, which results in a cleaner extract with fewer impurities compared to alkaline hydrolysis, simplifying subsequent purification steps. unibo.it Research has shown the direct enzymatic release of various diferulic acids, including the 8-5' benzofuran (B130515) form, from corn bran. researchgate.net

Chromatographic Separation Techniques for Isomer Resolution

Due to the structural similarity of DFA isomers, their separation requires high-resolution chromatographic techniques. researchgate.net

HPLC is the most widely used technique for the analysis and purification of DFAs. wikipedia.orgcreative-proteomics.com

Columns: Reversed-phase (RP) C18 columns are the standard choice for separating DFAs. creative-proteomics.comscispace.comnih.govjfda-online.com Column dimensions vary, with typical analytical columns being 250 mm x 4.6 mm with 5 µm particle size. scispace.comnih.govjfda-online.com

Mobile Phases: The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an acidified aqueous phase. scispace.comnih.gov The acidic pH (often around 2.25-3.0) is crucial for keeping the carboxylic acid groups protonated, ensuring good peak shape and retention. scispace.comnih.gov Acetic acid or phosphoric acid are common acid modifiers. scispace.comnih.govresearchgate.net Gradient elution is often necessary to resolve the various DFA isomers and separate them from monomeric ferulic acid and other phenolics. jfda-online.com

Detection: A Diode Array Detector (DAD) is frequently used, with detection wavelengths typically set around 320-323 nm, which is the absorption maximum for ferulic acid derivatives. creative-proteomics.comscispace.comjfda-online.com

Preparative HPLC: For isolating larger quantities of individual isomers for use as standards, semipreparative RP18-HPLC is employed after initial fractionation steps. nih.gov

Table 1: Examples of HPLC Conditions for Diferulic Acid Separation

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
RP C18 (250 mm × 4.60 mm, 5 µm)Methanol and water pH 3.0 (48:52 v/v)1.0320 scispace.com
HiQSil C-18 (250 × 4.6 mm, 5 µ)Acetonitrile and 10% acetic acid (20:80 v/v)1.0319 nih.gov
Alltima C18 (250 mm × 4.6 mm, 5 µm)Gradient of 1.0% acetic acid in water and acetonitrile1.0320 jfda-online.com

Gas chromatography (GC) is another powerful technique for separating and identifying DFAs, but it requires a derivatization step to increase the volatility of these polar compounds. wikipedia.orgdiva-portal.org

Derivatization: The most common method is silylation, which converts the acidic and phenolic hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters. diva-portal.orgrestek.comsigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. creative-proteomics.comrestek.com This makes the DFAs volatile enough for GC analysis. wikipedia.org

Columns: A low-polarity column, such as a DB-5MS, is typically used for the separation of the derivatized compounds. creative-proteomics.com

Detection: Mass Spectrometry (MS) is almost always coupled with GC (GC-MS) for the analysis of DFAs. The mass spectra provide structural information and fragmentation patterns that are crucial for identifying the specific DFA isomers. agriculturejournals.czresearchgate.net GC-MS has been instrumental in identifying novel DFAs, such as the 4-O-5'-coupled this compound in cereal fibers. researchgate.net Labeled internal standards can be used for accurate quantification. tandfonline.com

For isolating DFAs on a larger, preparative scale, liquid-liquid chromatographic techniques that avoid solid supports are highly valuable.

Countercurrent Chromatography (CCC): CCC is a preparative liquid-liquid chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases. researchgate.netresearchgate.netnih.gov It eliminates irreversible adsorption that can occur on solid stationary phases, leading to high recovery. nih.gov

pH-Zone-Refining CCC: This advanced CCC technique has been successfully used for the preparative separation of ferulic acid stereoisomers from wheat bran extracts. researchgate.net The method involves using a retainer acid in the stationary phase and a retainer base in the mobile phase, which creates sharp, well-resolved zones of the acidic target compounds. researchgate.net By using a two-step process involving traditional CCC followed by pH-zone-refining CCC, researchers were able to obtain both trans-ferulic acid and cis-ferulic acid at purities greater than 98%. researchgate.net

Sephadex LH-20 Chromatography: This size-exclusion and adsorption chromatography method is often used as an initial purification step to separate monomeric phenolic acids from dimeric and trimeric forms (like DFAs) from crude extracts. agriculturejournals.cznih.gov It serves as an effective pre-fractionation step before final purification by preparative HPLC. nih.gov

Gas Chromatography (GC) Approaches for Derivatized this compound

Membrane-Based Separation and Purification Strategies

Membrane filtration offers an efficient, scalable, and chemical-free method for purifying and concentrating DFAs from crude extracts. nih.govresearchgate.netwatertechnologies.com This pressure-driven process separates molecules based on size and is often used in a multi-stage approach. watertechnologies.commdpi.commdpi.com

Ultrafiltration (UF): UF membranes (typically with a molecular weight cut-off of 1-150 kDa) are used to separate high-molecular-weight substances like proteins and arabinoxylans from the lower-molecular-weight DFAs. watertechnologies.comresearchgate.netmdpi.com In one study, a Nadir UP150 membrane (150 kDa) effectively separated ferulic acid from arabinoxylans in a corn fiber extract, with the ferulic acid passing into the permeate. mdpi.com

Nanofiltration (NF): Following UF, NF membranes (with a smaller pore size, typically 150-500 Da MWCO) are used to concentrate the DFAs in the retentate while allowing water, salts, and very small organic molecules to pass through into the permeate. mdpi.comresearchgate.netsaimm.co.za A study on corn bran hydrolysate used a 150 Da MWCO membrane to concentrate ferulic acid from the UF permeate, achieving a recovery of 91.8%. researchgate.net

Reverse Osmosis (RO): RO can be used as a final step to remove water from the permeate of NF or UF stages, further concentrating the DFA-rich stream. mdpi.commdpi.com

Table 2: Sequential Membrane Filtration for this compound Purification

Membrane StepPurposeOutcomeReference
Microfiltration (MF) / Ultrafiltration (UF)Remove suspended solids, colloids, proteins, and large polysaccharides.Diferulic acids pass into the permeate, creating a "cleaner" solution. mdpi.comresearchgate.netmdpi.com
Nanofiltration (NF)Concentrate diferulic acids and separate them from sugars and salts.Diferulic acids are retained (retentate), while water and low MW compounds pass through (permeate). mdpi.comresearchgate.net
Reverse Osmosis (RO)Remove excess water to concentrate the final product.A concentrated solution of purified diferulic acids. mdpi.commdpi.com

This integrated approach of extraction, chromatographic separation, and membrane filtration allows for the efficient and scalable production of high-purity this compound isomers for research and potential industrial applications.

Sophisticated Analytical and Spectroscopic Techniques for Diferulic Acid Characterization and Quantification

Mass Spectrometry (MS) Approaches for Isomer Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool for the analysis of diferulic acids, offering high sensitivity and the ability to differentiate between isobaric and isomeric forms. mdpi.com

LC-MS/MS Methodologies for Complex Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the comprehensive analysis of diferulic acid isomers in complex biological samples. nih.govtandfonline.com This approach combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS allows for the efficient separation and identification of various diferulate isomers. nih.gov

Collision-induced dissociation (CID) of the protonated molecules ([M+H]⁺) in the gas phase generates characteristic fragment ions that can be used to distinguish between different linkage types, such as 8-O-4-, 8-8- (cyclic and non-cyclic), 8-5- (cyclic and non-cyclic), and 5-5-linked isomers, without the need for derivatization. nih.gov For instance, in the analysis of corn stover extracts, LC-MS/MS has been used to identify diferulic acids as either di-acids after NaOH hydrolysis or as a variety of mono- and di-amides after Ammonia Fiber Expansion (AFEX™) treatment. nih.gov This methodology provides a direct means of analyzing released diferulates with minimal sample preparation. nih.gov

The development of LC-MS/MS methods has been crucial for overcoming the challenges associated with analyzing compounds that have multiple stereoisomers and for which commercial standards are often unavailable. tandfonline.com These methods often involve targeted comparative metabolomics to simultaneously quantify a large number of related compounds. spectroscopyonline.com The use of solid-phase extraction (SPE) can further enhance the analysis by concentrating the analytes and removing interfering substances from the matrix. spectroscopyonline.com

Table 1: Characteristic Fragment Ions for this compound Isomers in LC-MS/MS

This compound IsomerKey Fragment Ions (m/z)Reference
8-O-4369, 351, 325, 193 rsc.org
8-8 non-cyclic369, 351, 341, 323, 309 rsc.org
8-8 cyclic351, 323, 297 tandfonline.comrsc.org
8-5 cyclic351, 341, 325, 297 rsc.org
8-5 non-cyclic369, 351, 323, 309 rsc.orgresearchgate.net
5-5351, 325 rsc.org

This table is generated based on data from collision-induced dissociation (CID) mass spectra of [M+H]⁺ ions.

High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of molecules and their fragments. mdpi.com This capability is invaluable for the definitive structural confirmation of this compound isomers. researchgate.net Techniques like ultra-high-performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) are employed for metabolite profiling and the elucidation of complex structures. researchgate.net

Quadrupole time-of-flight (QTOF) mass spectrometry, a type of HRMS, delivers high mass resolution, allowing for the detection of mass-to-charge ratios (m/z) with exceptional precision. tandfonline.com This high resolution minimizes the need for extensive sample clean-up as it can effectively distinguish target analytes from background interference. tandfonline.com The accurate mass data obtained from HRMS, often to four decimal places, combined with fragmentation patterns, provides strong evidence for the proposed structures of this compound isomers. tandfonline.commdpi.com While MS data is powerful, for unambiguous structure elucidation, it is often supported by Nuclear Magnetic Resonance (NMR) data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including the determination of stereochemistry and conformation. leibniz-fmp.decreative-biostructure.com It provides comprehensive information about the connectivity of atoms and their spatial relationships. weebly.com

1D NMR Techniques (¹H, ¹³C) in Isomer Differentiation

One-dimensional (1D) NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial characterization and differentiation of this compound isomers. researchgate.net The chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra provide a wealth of structural information. ipb.pt For example, the ¹H NMR spectrum of a this compound can reveal characteristic signals for aromatic and vinylic protons, which can differ between isomers. Similarly, ¹³C NMR spectroscopy provides distinct signals for each carbon atom in the molecule, allowing for the identification of different carbon skeletons and substitution patterns. tandfonline.com While 1D NMR is powerful, complex molecules can lead to overcrowded spectra, necessitating the use of 2D NMR techniques. weebly.com

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for unraveling the complex structures of this compound isomers by revealing correlations between different nuclei. creative-biostructure.com These techniques spread the NMR signals across two frequency dimensions, enhancing resolution and providing detailed connectivity information. creative-biostructure.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through covalent bonds within a few bonds of each other. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, typically ¹³C or ¹⁵N. This is crucial for assigning carbon signals based on their attached protons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range couplings). This is particularly useful for establishing the connectivity across quaternary carbons and ester linkages, which is key to identifying the specific type of this compound linkage. mdpi.comipb.ptnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close proximity, providing information about the stereochemistry and conformation of the molecule. nih.gov

The combination of these 2D NMR techniques allows for the complete assignment of proton and carbon signals and the unambiguous determination of the constitution and relative stereochemistry of this compound isomers. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Structural Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a "fingerprint" of a molecule based on its unique vibrational modes. scirp.orgmt.comcigrjournal.org These techniques are sensitive to the types of chemical bonds present and their molecular environment.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mt.com It is particularly sensitive to polar functional groups. nih.gov Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (from a laser) and is more sensitive to non-polar bonds and symmetric vibrations. mt.comnih.gov

For this compound, these techniques can be used to identify key functional groups such as hydroxyl (-OH), carboxylic acid (-COOH), and the aromatic ring. researchgate.net For example, the Raman spectra of ferulic acid show characteristic bands around 1600 cm⁻¹ and 1631 cm⁻¹, which are attributed to the aromatic ring and the propenoic side chain, respectively. researchgate.netresearchgate.net Changes in these bands upon deprotonation or incorporation into a polymer can be observed, providing insights into the chemical environment of the this compound. researchgate.net Fourier-transform Raman (FT-Raman) spectroscopy has been shown to be a powerful tool for investigating the molecular architecture of plant cell walls, where diferulic acids are key components. researchgate.net The combination of IR and Raman spectroscopy can provide a more complete picture of the molecular structure. cigrjournal.org For instance, FT-IR analysis can reveal changes in O-H and C-H stretching, indicating interactions like hydrogen bonding within a polymer matrix. unina.it

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for both the qualitative and quantitative analysis of diferulic acids. This method is based on the principle that molecules containing chromophores—parts of the molecule responsible for its color—absorb light at specific wavelengths in the ultraviolet or visible regions of theelectromagnetic spectrum. The phenolic structure and conjugated double bonds in diferulic acids act as chromophores, making them suitable for UV-Vis analysis.

The dehydrodimerization of ferulic acid to form diferulic acids results in an extended system of conjugated double bonds. This structural change often leads to a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance (λmax) and an increase in molar absorptivity. researchgate.net This phenomenon allows for the differentiation of diferulic acids from their monomeric precursor, ferulic acid, which typically exhibits a strong absorbance peak around 320 nm. researchgate.netmyskinrecipes.com

The specific λmax for diferulic acids can vary depending on the type of linkage between the two ferulic acid units and the chemical environment, such as the solvent and pH. For instance, studies on ferulic acid and related compounds have shown that esterification and the surrounding matrix can significantly alter the absorption spectrum. researchgate.net In alkaline conditions used to hydrolyze plant cell walls, free ferulate (as sodium or potassium salt) shows a λmax around 345 nm, whereas esterified ferulic acid appears at a longer wavelength of approximately 372 nm. agriculturejournals.cz When ferulic acid is complexed with proteins like soy protein isolate, the absorbance peak can shift to as high as 360 nm. maizetrust.co.za These shifts are indicative of the interactions and structural state of the chromophore.

For quantitative analysis, UV-Vis spectroscopy follows the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By creating a standard curve using known concentrations of a purified this compound standard, the concentration of the compound in an unknown sample can be determined by measuring its absorbance at the characteristic λmax. researchgate.net While UV-Vis spectroscopy is a simple, rapid, and cost-effective method, its selectivity can be limited in complex mixtures where other compounds may absorb at similar wavelengths. researchgate.net Therefore, it is often used in conjunction with chromatographic separation techniques for accurate quantification.

Compound/ConditionTypical Maximum Absorbance (λmax)Reference
Ferulic Acid320-322 nm researchgate.netmdpi.com
Ferulic Acid (cis-Form)316 nm nih.gov
Sodium/Potassium Ferulate (hydrolyzed)345 nm agriculturejournals.cz
Ferulic Acid Ester (non-hydrolyzed)372 nm agriculturejournals.cz
Soy Protein Isolate-Ferulic Acid Complex360 nm maizetrust.co.za

Electrochemical Detection Methods for this compound Sensing

Electrochemical detection methods offer a highly sensitive and selective alternative for the quantification of diferulic acids. These techniques are based on measuring the current or potential changes resulting from the electrochemical oxidation or reduction of the analyte at an electrode surface. Diferulic acids, like their precursor ferulic acid, are phenolic compounds that can be readily oxidized, making them ideal candidates for electrochemical sensing. mdpi.comnih.gov

Various voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed for this purpose. nih.gov CV is used to study the redox behavior of the analyte by sweeping the potential and observing the resulting current, which provides information on the electrochemical process. rsc.org DPV is a more sensitive technique used for quantitative analysis, offering lower detection limits by minimizing the background charging current. nih.gov

The performance of electrochemical sensors is highly dependent on the composition and modification of the working electrode. To enhance sensitivity, selectivity, and stability, electrodes are often modified with nanomaterials. Common modifications for the detection of the related ferulic acid include:

Carbon Nanofibers (CNFs): Provide a large surface area and good electrical conductivity. mdpi.com

Gold Nanoparticles (GNPs): Offer excellent conductivity and catalytic properties, facilitating electron transfer. mdpi.com

Graphene: A single layer of carbon atoms with exceptional electrical conductivity, a large surface area, and strong adsorptive capabilities. rsc.orgmdpi.com

Enzyme Immobilization: Using enzymes like tyrosinase, which is specific for phenolic compounds, can significantly increase the selectivity of the biosensor. mdpi.com

For instance, a biosensor based on carbon nanofibers, gold nanoparticles, and tyrosinase (CNF-GNP-Ty/SPE) demonstrated high sensitivity and selectivity for ferulic acid, with a very low limit of detection. mdpi.com Similarly, sensors using graphene-modified glassy carbon electrodes have shown excellent sensitivity for ferulic acid, with detection limits in the nanomolar range. rsc.orgmdpi.comnih.gov The pH of the supporting electrolyte is a critical parameter that affects the ionization and redox potential of the analyte, and it is optimized to achieve the best sensor performance. nih.govmdpi.com These methods are rapid, require minimal sample preparation, and can be applied to the analysis of this compound in various samples. nih.gov

Electrode ModificationAnalyteTechniqueLinear RangeLimit of Detection (LOD)Reference
Carbon Nanofiber (CNF/SPE)Ferulic AcidCV-2.33 x 10⁻⁷ M mdpi.com
CNF-Gold Nanoparticle-TyrosinaseFerulic AcidCV0.1–129.6 µM2.89 x 10⁻⁹ M mdpi.com
Graphene Nanosheet (GN/GCE)Ferulic AcidCV5x10⁻⁷–5x10⁻⁵ M2 x 10⁻⁷ M rsc.org
PDDA-Graphene (PDDA-G/GCE)Ferulic AcidDPV8.95x10⁻⁸–5.29x10⁻⁵ M4.42 x 10⁻⁸ M nih.gov
Sulphur-doped Graphene (exf-SGR/GCE)Ferulic AcidCV-30.3 nM mdpi.comnih.gov
Paper-based Carbon ElectrodeFerulic AcidDPV-1 ppm (3.9 x 10⁻⁷ M) semanticscholar.org

Hyphenated Techniques for Comprehensive Profiling (e.g., GCxGC-MS, LC-SPE-NMR)

To overcome the complexity of biological matrices and the structural diversity of this compound isomers, sophisticated hyphenated techniques are employed. These methods couple a powerful separation technique with a highly specific detection technique, providing comprehensive qualitative and quantitative information. ajrconline.orgmespharmacy.org

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. spectralworks.com In GCxGC, the effluent from a primary GC column is subjected to further separation on a second, shorter column with a different stationary phase (e.g., separation by boiling point followed by polarity). spectralworks.com This results in a two-dimensional chromatogram with highly resolved peaks, making it ideal for the analysis of extremely complex mixtures such as those containing various plant metabolites. mdpi.comsepscience.com

When coupled with a mass spectrometer (MS), particularly a high-resolution time-of-flight (TOF) detector, GCxGC-MS becomes a formidable tool for the identification and quantification of trace-level compounds. mdpi.com The mass spectrometer provides structural information based on the mass-to-charge ratio of the parent ion and its fragmentation patterns. While direct applications of GCxGC-MS to this compound profiling are not widely documented, the technique's utility in separating complex volatile and semi-volatile compounds in food and metabolomics studies is well established. spectralworks.commdpi.com For this compound analysis, which typically requires derivatization to increase volatility for GC analysis, GCxGC-MS could offer unparalleled resolution to separate the numerous isomers present in plant cell wall hydrolysates. nih.gov This would allow for a more detailed and accurate profiling of the this compound landscape in various plant sources.

Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR)

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is a premier technique for the unambiguous structure elucidation of compounds within complex mixtures. iosrphr.org The direct coupling of HPLC with NMR, however, faces challenges related to solvent interference and sensitivity. The development of LC-SPE-NMR has largely overcome these issues. wiley.com

In an LC-SPE-NMR system, the eluent from the HPLC column passes through a UV detector, and the peaks of interest are automatically trapped onto individual solid-phase extraction (SPE) cartridges. jpsbr.org Once the chromatographic run is complete, the non-deuterated mobile phase used for separation is flushed from the cartridges and replaced with a deuterated solvent. The purified analyte is then eluted from the SPE cartridge directly into the NMR flow probe for analysis. wiley.com This process allows for the acquisition of high-quality NMR spectra, including one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, without interference from chromatographic solvents. iosrphr.org

This technique is exceptionally powerful for identifying unknown compounds or distinguishing between closely related isomers, which is a common challenge in this compound research. researchgate.netnih.gov By providing detailed structural information, LC-SPE-NMR can definitively identify the specific linkage points (e.g., 8-5', 5-5', 8-O-4') of this compound isomers isolated from plant materials. iosrphr.org The coupling with mass spectrometry (LC-SPE-NMR-MS) further enhances its capability by providing accurate mass information simultaneously. wiley.comnih.gov

Mechanistic Insights into Diferulic Acid S Biological Activities Excluding Clinical Applications and Dosage

Molecular Mechanisms of Antioxidant Activity

Diferulic acids, dimers of the widespread natural phenolic compound ferulic acid, exhibit potent antioxidant properties that are attributable to a variety of molecular mechanisms. These mechanisms include the direct interception of harmful free radicals, the sequestration of pro-oxidant metal ions, and the upregulation of the body's own antioxidant defense systems.

Radical Scavenging Pathways and Reaction Kinetics

The fundamental antioxidant activity of diferulic acid lies in its capacity to act as a radical scavenger, donating a hydrogen atom from one of its phenolic hydroxyl groups to neutralize highly reactive free radicals. This process converts the radical into a more stable, non-toxic molecule and leaves behind a resonance-stabilized phenoxyl radical of the this compound molecule, which is significantly less reactive.

The antioxidant reaction kinetics of ferulic acid derivatives can be significantly faster than that of ferulic acid itself. unina.it This is because ferulic acid often needs to form a dimer (a this compound) before effectively reducing certain radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. unina.it Studies on 8-O-4-diferulic acid (8-O-4-diFA), a major dimer found in wheat bran, have demonstrated its superior antioxidant capacity compared to its monomeric precursor, ferulic acid. nih.gov In both lipid and aqueous environments, 8-O-4-diFA showed enhanced scavenging of the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) radical cation. nih.gov

The primary radical scavenging pathways are recognized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The HAT mechanism is generally considered the more significant pathway for phenolic antioxidants like this compound in biological systems.

Interactive Table: Radical Scavenging Activity of this compound vs. Ferulic Acid

CompoundAssayKey FindingReference
8-O-4-Diferulic AcidInhibition of ascorbate/iron-induced liposome (B1194612) peroxidationBetter antioxidant than ferulic acid in a lipid phase. nih.gov
8-O-4-Diferulic AcidABTS radical cation scavengingBetter antioxidant than ferulic acid in an aqueous phase. nih.gov
Ferulic Acid Derivative (BDF)DPPH radical scavengingReaction kinetics can be much faster than ferulic acid. unina.it

Metal Ion Chelation Properties and Their Mechanistic Implications

This process sequesters the metal ions, rendering them chemically inert and unable to participate in radical-generating reactions. mdpi.com The carboxylic acid group and the phenolic hydroxyl groups on the this compound structure are the primary sites for metal coordination. sci-hub.seresearchgate.net Studies using density functional theory (DFT) on ferulic acid have shown that its mono-anionic form coordinates more effectively with iron ions than the neutral form, with the carboxylic group being the principal binding site. researchgate.net It has been demonstrated that chelation of Fe(II) is a key mechanism for preventing hydroxyl radical formation. sci-hub.se While direct studies on this compound are less common, its dimeric structure with multiple hydroxyl and potential carboxylic acid groups suggests a strong potential for effective metal ion chelation.

Modulation of Endogenous Antioxidant Systems and Gene Expression (e.g., Nrf2 pathway)

Beyond direct scavenging and chelation, this compound can exert a more profound and lasting antioxidant effect by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. The most prominent of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying genes. mdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like ferulic acid and its derivatives, Nrf2 is released from Keap1 and translocates to the nucleus. researchgate.net There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription. researchgate.net

This activation leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) S-transferase. researchgate.netmdpi.com Research has shown that ferulic acid activates the Nrf2 pathway, and this mechanism is crucial for its protective effects against oxidative damage in various cell types. mdpi.commdpi.comnih.gov Given that diferulic acids are formed from ferulic acid, they are expected to share or potentially enhance this Nrf2-activating capability, thereby bolstering the cell's intrinsic antioxidant defenses.

Cellular and Molecular Anti-inflammatory Mechanisms

Inflammation is a complex biological response intimately linked with oxidative stress. This compound demonstrates significant anti-inflammatory properties by targeting key molecular components of the inflammatory cascade.

Inhibition of Pro-inflammatory Enzyme Activities (e.g., COX, LOX)

A major mechanism of the anti-inflammatory action of this compound involves the direct inhibition of pro-inflammatory enzymes, primarily cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.net These enzymes are responsible for metabolizing arachidonic acid into potent inflammatory mediators—prostaglandins and leukotrienes, respectively. d-nb.info

Cyclooxygenase (COX) Inhibition: The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation and is a major contributor to the inflammatory response. Studies have demonstrated that ferulic acid can inhibit the activity of COX-2. researchgate.netresearchgate.net Molecular docking studies have visualized how ferulic acid can bind to the active site of the COX-2 enzyme, thereby blocking its catalytic function. researchgate.net This inhibitory action reduces the production of prostaglandins, which are key mediators of pain, fever, and swelling.

Lipoxygenase (LOX) Inhibition: The LOX pathway produces leukotrienes, which are involved in various inflammatory processes, including chemotaxis and increased vascular permeability. Ferulic acid has been shown to inhibit the LOX enzyme. mdpi.com Theoretical studies suggest that ferulic acid and its derivatives can form stable complexes within the active site of LOX, which contains a catalytic iron ion, thus preventing its pro-oxidant and inflammatory activities. mdpi.com

By inhibiting both COX and LOX, this compound can effectively suppress the production of a broad spectrum of inflammatory mediators.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK cascades)

This compound also exerts its anti-inflammatory effects by modulating upstream signaling pathways that control the expression of pro-inflammatory genes. Two of the most critical pathways in this context are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.

NF-κB Pathway: NF-κB is a master regulator of inflammation. In its inactive state, it resides in the cytoplasm. Upon stimulation by inflammatory signals, a series of phosphorylation events leads to the degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus. nih.gov Once in the nucleus, it triggers the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the COX-2 enzyme. researchgate.netnih.gov Ferulic acid has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα. mdpi.comnih.gov This action effectively traps NF-κB in the cytoplasm, preventing it from switching on the inflammatory gene expression program.

MAPK Cascades: The MAPK family of proteins, including ERK, JNK, and p38, are crucial signaling molecules that regulate a wide range of cellular processes, including inflammation. nih.gov These kinases can be activated by inflammatory stimuli and, in turn, can activate transcription factors like NF-κB. Studies have found that ferulic acid can suppress the phosphorylation, and thus the activation, of key MAPK proteins like JNK and ERK1/2. nih.gov Feruloylated oligosaccharides have been shown to exert anti-inflammatory effects by inhibiting MAPK/JNK signaling pathways. acs.org By modulating MAPK cascades, this compound can interrupt the signaling relay that leads to the production of inflammatory mediators.

Interactive Table: Research Findings on Anti-inflammatory Mechanisms

Target Pathway/EnzymeModel SystemKey FindingReference
COX-2, NF-κB, VEGFHamster Buccal Pouch CarcinogenesisFerulic acid downregulated the expression of COX-2 and NF-κB. researchgate.net
JNK/ERK, NF-κBTNF-α-Treated 3T3-L1 AdipocytesFerulic acid inhibited the activation of IKK, IκBα, NF-κB p65, p-JNK, and ERK1/2. nih.gov
NF-κB, NLRP3Radiation-induced intestinal injury in miceFerulic acid suppressed the transcription and translation of NF-κB and NLRP3. mdpi.com
MAPK/JNKSpinal Cord Contusion in miceFeruloylated oligosaccharides mitigated the inflammatory response via the MAPK/JNK pathway. acs.org
LOX EnzymeMolecular Docking AnalysisFerulic acid shows favorable binding interactions with the LOX active site. mdpi.com

Impact on Cytokine and Chemokine Expression Profiles

Diferulic acids, as key cross-linking components in plant cell walls, have demonstrated notable immunomodulatory activities, particularly in regulating the expression of cytokines and chemokines, which are crucial signaling molecules in inflammatory responses. Research indicates that extracts rich in this compound isomers can significantly temper the secretion of pro-inflammatory mediators.

In one study, hydrolysates from wheat bran, containing both ferulic acid and various isomers of this compound, were shown to inhibit the secretion of monocyte chemoattractant protein-1 (MCP-1) in macrophage cell models. MCP-1 is a potent chemokine responsible for the recruitment of monocytes to sites of inflammation. Optimized enzymatic treatments that increased the release of these phenolic compounds resulted in a threefold higher inhibitory capacity against MCP-1 secretion compared to untreated bran.

Further investigations into wheat extracts containing a profile of phenolic compounds, including at least six different isomers of this compound, have corroborated these anti-inflammatory effects. These extracts were found to downregulate the expression of not only MCP-1 but also other pro-inflammatory cytokines and chemokines induced by lipopolysaccharide (LPS), a potent inflammatory stimulant. This suggests that diferulic acids contribute to the anti-inflammatory potential of whole grains by modulating cellular signaling pathways that lead to the production of these inflammatory molecules.

Table 1: Effects of this compound-Containing Extracts on Cytokine/Chemokine Expression

Cell ModelStimulantExtract SourceKey Diferulic Acids PresentObserved Effect
Macrophages-Wheat Bran HydrolysateThis compound IsomersInhibition of monocyte chemoattractant protein-1 (MCP-1) secretion.
Endothelial Cells & MonocytesLPSBiofortified Wheat BreadThis compound Isomers (1-6)Downregulation of MCP-1, M-CSF, CXCL-10, TNF-α, and IL-1β expression.

Modulatory Effects on Enzyme Systems (Non-Receptor Mediated Interactions)

Inhibition of Glycosidases and Carbohydrate-Metabolizing Enzymes

Diferulic acids play a significant role in modulating the activity of enzymes involved in carbohydrate metabolism, primarily through inhibitory actions. Their function as cross-linking agents in plant cell walls physically hinders the access of degradative enzymes to polysaccharide chains, thereby reducing carbohydrate digestibility. tandfonline.com

Studies have identified specific isomers of this compound as direct inhibitors of key carbohydrate-metabolizing enzymes. In research using brown rice bound phenolics, three this compound dimers (8-5′, 5-5′, and 8-O-4′) were identified as potent inhibitors of α-glucosidase. Enzyme kinetic analysis revealed that these inhibitors act through various mechanisms, including competitive, non-competitive, uncompetitive, and mixed-type inhibition. Among these, 5-5′ this compound demonstrated particularly strong inhibitory activity. This direct enzymatic inhibition is a critical mechanism for slowing carbohydrate digestion and absorption.

The presence of this compound cross-links between polysaccharide chains is a major factor impeding the hydrolysis of these polymers by microbial and digestive enzymes. science.gov Research has shown that the extent of ferulate cross-linking has a more profound effect on the rate of hemicellulose digestion than even lignin (B12514952) content, highlighting the critical role of diferulates in controlling enzyme access and activity. tandfonline.com

Table 2: Inhibition of Carbohydrate-Metabolizing Enzymes by this compound Isomers

EnzymeSource of this compoundActive this compound IsomersType of Inhibition
α-GlucosidaseBrown Rice Bound Phenolics8-5′ this compoundMixed, Competitive, Noncompetitive, Uncompetitive
α-GlucosidaseBrown Rice Bound Phenolics5-5′ this compoundMixed, Competitive, Noncompetitive, Uncompetitive
α-GlucosidaseBrown Rice Bound Phenolics8-O-4′ this compoundMixed, Competitive, Noncompetitive, Uncompetitive
Hemicellulases/XylanasesPlant Cell WallsDiferulate Cross-linksSteric Hindrance/Reduced Substrate Access

Effects on Proteolytic Enzyme Activities

The direct modulatory effects of isolated this compound on the activity of proteolytic enzymes are not extensively documented in current scientific literature. While its monomer, ferulic acid, has been studied for its interactions with proteases like trypsin, chymotrypsin, and matrix metalloproteinases, specific data detailing the inhibitory or stimulatory capacity of this compound dimers are limited. Research has shown that polymers of ferulic acid can inhibit HIV-1 protease, but this involves larger polymeric structures rather than the naturally occurring dimers. nih.gov Similarly, while enzymatic hydrolysis using proteases can release phenolic compounds from food matrices, this does not describe the effect of this compound on the enzyme itself. acs.org Therefore, a clear mechanistic insight into how this compound specifically interacts with and modulates proteolytic enzymes remains an area for future investigation.

Interactions with Microbial Systems

Effects on Bacterial Growth and Virulence Factors (e.g., Quorum Sensing Inhibition)

Diferulic acids exhibit significant antimicrobial properties, contributing to plant defense and showing potential for controlling bacterial growth. While the monomer ferulic acid has been noted for its antibacterial activity, this compound itself has been identified as a potent antibacterial agent. cabidigitallibrary.org Molecular docking studies have suggested that this compound has a high binding specificity to penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial cell wall biosynthesis. nih.gov This interaction indicates a mechanism of action that involves inhibiting cell wall construction, leading to antibacterial effects against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

One specific derivative, 8,8-bis-(dihydroconiferyl)-diferulate, has been highlighted for its impressive antibacterial properties against both sensitive and multidrug-resistant Gram-negative bacteria, including Klebsiella pneumoniae and Escherichia coli. In some cases, its activity was found to be superior to the reference antibiotic chloramphenicol.

The role of this compound as a specific inhibitor of quorum sensing (QS), the cell-to-cell communication system that regulates virulence in many bacteria, is not yet well-defined. While many polyphenols are known to interfere with QS, and ferulic acid has been proposed as a QS inhibitor, direct evidence for this compound acting as a quorum quenching molecule is still an emerging area of research. science.govresearchgate.net The established antibacterial activity of this compound, however, confirms its important role in interacting with microbial systems.

Table 3: Antibacterial Activity of this compound

Bacterial StrainThis compound Type/DerivativeObserved Effect/Mechanism
Methicillin-resistant Staphylococcus aureus (MRSA)This compoundInhibition of cell wall biosynthesis via binding to Penicillin-Binding Protein 2a (PBP2a). nih.gov
Klebsiella pneumoniae (sensitive and resistant)8,8-bis-(dihydroconiferyl)-diferulatePotent antibacterial activity.
Enterobacter aerogenes (sensitive and resistant)8,8-bis-(dihydroconiferyl)-diferulatePotent antibacterial activity.
Escherichia coli (sensitive and resistant)8,8-bis-(dihydroconiferyl)-diferulatePotent antibacterial activity.
Providencia stuartii (sensitive and resistant)8,8-bis-(dihydroconiferyl)-diferulatePotent antibacterial activity.

Modulation of Fungal Metabolism and Development

Diferulic acids are integral to the plant's defense system against fungal pathogens, acting through both direct antifungal activity and by reinforcing the plant cell wall against enzymatic degradation. The accumulation of diferulic acids is a recognized plant response to fungal attack.

Phenolic acids, including diferulic acids, are known to be toxic to a range of fungi, including pathogenic Fusarium species. Their toxicity can be linked to interactions with various intra- or extracellular fungal enzymes. Furthermore, specific this compound isomers have been shown to inhibit the production of mycotoxins. For instance, the 8-5′-benzofuran dimer of ferulic acid was found to inhibit the biosynthesis of trichothecene (B1219388) mycotoxins by Fusarium species to the same degree as the ferulic acid monomer. This demonstrates a direct modulation of fungal secondary metabolism.

Diferulic acids have also been identified as natural products of certain fungi, such as Aspergillus unilateralis, suggesting a complex interaction where these compounds can be both produced and acted upon by different fungal species. The primary role described in the literature, however, is one of defense, where diferulic acids inhibit fungal growth and metabolism.

Table 4: Effects of this compound on Fungal Systems

Fungal SpeciesThis compound TypeObserved Effect
Fusarium spp.General Diferulic AcidsToxic/Inhibitory to fungal growth.
Fusarium spp.8-5′-benzofuran dimerInhibition of trichothecene mycotoxin biosynthesis.
Sclerotinia sclerotiorumGeneral Phenolic Acids (including FA)Antifungal effect. cabidigitallibrary.org
Fusarium oxysporumGeneral Phenolic Acids (including FA)Antifungal effect. cabidigitallibrary.org
Botrytis cinereaGeneral Phenolic Acids (including FA)Antifungal effect. cabidigitallibrary.org

Cellular Response Modulation in In Vitro Models (Non-Clinical Context)

Diferulic acids, dimers of the widely studied ferulic acid, are emerging as compounds of interest for their distinct biological activities. In non-clinical, in vitro settings, these molecules have been shown to influence fundamental cellular processes. Their impact is particularly noted in the regulation of cell survival and death, as well as in the intricate machinery of gene and protein expression. These activities are thought to be structurally dependent, with different isomeric forms of this compound potentially eliciting varied cellular responses.

Effects on Cell Proliferation and Apoptosis Pathways

Research using non-clinical in vitro models has begun to uncover the potent effects of specific this compound compounds on cell proliferation and programmed cell death, or apoptosis. These studies highlight the potential of these molecules to intervene in the cell cycle and trigger pathways that lead to controlled cell demise.

One notable study investigated the antiproliferative potential of a ferulic acid derivative, 8,8-bis-(dihydroconiferyl)-diferulate (DHCF2), across a panel of 18 human and animal cancer cell lines. x-mol.net The findings revealed that DHCF2 exerted impressive cytotoxic effects against all tested cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) consistently below 6.5 µM. x-mol.net The IC50 values ranged from 1.17 µM in CCRF-CEM leukemia cells to 6.34 µM in drug-resistant HCT116 p53-/- human colon adenocarcinoma cells. x-mol.net

Mechanistic investigations using CCRF-CEM leukemia cells indicated that DHCF2 induces cell death through multiple pathways. The compound was found to trigger not only apoptosis but also autophagy, a cellular process of self-degradation. x-mol.net The induction of apoptosis by DHCF2 was characterized by several key molecular events:

Activation of Caspases: The treatment led to the activation of caspases, a family of protease enzymes that are critical executioners of apoptosis. x-mol.net

Alteration of Mitochondrial Membrane Potential (MMP): A disruption in the MMP was observed, which is a key indicator of mitochondrial-driven apoptosis. x-mol.net

Increased Production of Reactive Oxygen Species (ROS): The compound prompted an increase in the levels of ROS, which can act as signaling molecules to initiate and execute apoptosis. x-mol.net

These findings underscore the ability of this specific this compound to potently inhibit cell proliferation and activate the intrinsic apoptotic pathway in a variety of cell types in vitro.

Antiproliferative Activity of 8,8-bis-(dihydroconiferyl)-diferulate (DHCF2) in Various Cancer Cell Lines x-mol.net
Cell LineCancer TypeIC50 Value (µM)
CCRF-CEMLeukemia1.17
HCT116 (p53-/-)Colon Adenocarcinoma (Drug-Resistant)6.34
CEM/ADR5000Leukemia (Multidrug-Resistant)Value lower than Doxorubicin
MaMel-80aMelanomaValue lower than Doxorubicin
Mel-2aMelanomaValue lower than Doxorubicin
MV3MelanomaValue lower than Doxorubicin
SKMel-505MelanomaValue lower than Doxorubicin

Modulation of Gene Expression and Protein Synthesis Relevant to Cellular Function

The influence of diferulic acids extends to the regulation of gene expression and protein synthesis, key determinants of cellular function. While research in this specific area is less extensive than that on apoptosis, some insights have been gained, primarily related to cell wall biosynthesis and stress responses in plant models.

In suspension-cultured maize cells, the dimerization of ferulic acid to form this compound is an important process for cross-linking polysaccharide chains in the cell wall. mdpi.com Studies have shown that the intracellular synthesis of feruloylated arabinoxylan involves feruloyl-glucose as a substrate, while feruloyl-CoA is the precursor for feruloylated proteins. oup.com The formation of the 8,5'-diferulic acid dimer, in particular, occurs intracellularly. oup.com Research on maize cell cultures habituated to a cellulose (B213188) synthesis inhibitor found a significant increase in 8,5'-diferulic acid, suggesting its role in maintaining cell wall functionality under stress. oup.com This implies a modulation of the expression of genes and the synthesis of proteins involved in the phenolic compound metabolic pathways to adapt to cellular stress.

Furthermore, studies on almond organogenesis have used transcript profiling to identify genes that are differentially expressed during various developmental stages. In the early stages of shoot induction, which involves significant cell wall remodeling, genes related to protein synthesis and processing were found to be differentially expressed. While not directly measuring the effect of this compound, this highlights that cellular processes involving these compounds are associated with significant changes in gene expression and protein synthesis.

The study on 8,8-bis-(dihydroconiferyl)-diferulate (DHCF2) also provides indirect evidence for the modulation of protein synthesis. The observed activation of caspases in response to DHCF2 treatment necessarily involves either the synthesis of these proteins or their activation from pro-caspase precursors, indicating a targeted impact on the cellular protein machinery related to apoptosis. x-mol.net

Observed Cellular and Molecular Effects of Diferulic Acids in In Vitro Models
This compound TypeIn Vitro ModelObserved EffectRelevant Pathway/ProcessCitation
8,8-bis-(dihydroconiferyl)-diferulate (DHCF2)CCRF-CEM Leukemia CellsInduction of apoptosis and autophagyCaspase activation, MMP alteration, ROS production x-mol.net
8,5'-diferulic acidMaize Cell CultureIncreased levels in response to cellulose synthesis inhibitionCell wall biosynthesis and stress response oup.com
General Diferulic AcidsPlant Cell WallsCross-linking of polysaccharide chainsStructural integrity of the cell wall mdpi.com

Diferulic Acid in Plant Cell Wall Architecture and Biosynthesis

Role of Diferulic Acid in Lignification and Lignin-Polysaccharide Complex Formation

Diferulic acids play a crucial role as a bridge between polysaccharides and lignin (B12514952), two major components of the plant cell wall. Ferulic acid, the precursor to this compound, is ester-linked to polysaccharides like arabinoxylans. mdpi.comrsc.org Through oxidative coupling reactions, these ferulate residues can dimerize to form diferulic acids, which in turn can become incorporated into the lignin polymer. mdpi.com This creates a strong and stable lignin-polysaccharide complex, effectively anchoring lignin within the cell wall matrix. mdpi.com

The formation of these cross-links is a critical step in the lignification process. It is believed that ferulates act as initiation or nucleation sites for lignin deposition, meaning that the process of lignification starts at these points. mdpi.comrsc.orgunl.edu As lignin forms, it incorporates the diferulate bridges, creating a highly cross-linked and recalcitrant structure. researchgate.net The extent of incorporation of diferulates into lignin can be substantial, with studies suggesting that over 90% of ferulates and diferulates can become part of the lignin polymer during lignification. researchgate.net This intricate network of covalent bonds contributes significantly to the structural integrity and rigidity of the cell wall.

The various isomers of this compound, such as 5-5', 8-5', 8-O-4', and 8-8' coupled dimers, have been identified in these complexes. scispace.comnih.gov The specific type of diferulate linkage can influence the architecture of the lignin-polysaccharide complex. For example, 5-5' coupled diferulate is unique in its potential to couple with lignin at multiple positions, leading to highly branched and tightly integrated networks.

Cross-Linking of Polysaccharides (e.g., Arabinoxylans, Pectins) by this compound Esters

This compound esters are fundamental to the cross-linking of polysaccharide chains within the plant cell wall, a process that significantly impacts the wall's structural properties. This is particularly prominent in the cell walls of grasses, where ferulic acid is esterified to arabinoxylan chains. agriculturejournals.cznih.gov Peroxidases and other oxidizing agents in the cell wall catalyze the dimerization of these ferulic acid residues, forming various this compound bridges that covalently link adjacent arabinoxylan chains. core.ac.ukresearchgate.net This creates a three-dimensional network, enhancing the structural integrity of the cell wall. nih.govagriculturejournals.cz

Several different isomers of this compound have been identified as cross-linking agents, including 5-5', 8-5', 8-O-4', and 8-8' dimers. scispace.comnih.gov The isolation of diferuloylated oligosaccharides from plant materials provides direct evidence for this intermolecular cross-linking. agriculturejournals.cz For instance, the identification of 8-O-4-dehydrothis compound-di-arabinoside from maize bran demonstrates the ability of diferulic acids to link two separate arabinoxylan molecules. agriculturejournals.czagriculturejournals.cz

The extent of diferulate cross-linking can be significant. In maize bran, for example, it has been estimated that each heteroxylan molecule could be cross-linked by approximately 30 diferulic bridges, indicating a high degree of networking within the cell wall. scispace.com

Impact on Cell Wall Rigidity, Extensibility, and Integrity

Numerous studies have demonstrated a direct correlation between the concentration of this compound in the cell wall and a decrease in cell wall extensibility. core.ac.uktandfonline.comzenodo.org This is a critical factor in the regulation of plant growth, as cell expansion is a primary driver of growth. As cells mature and cease to elongate, the level of this compound cross-linking often increases, contributing to the stiffening of the cell wall and the cessation of growth. mdpi.comtandfonline.com For example, in rice coleoptiles, an increase in this compound content has been linked to a decrease in cell wall extensibility and the subsequent slowing of growth. core.ac.uk

The impact of this compound on cell wall properties is a key area of research, particularly in the context of agriculture and bioenergy. The rigidity conferred by these cross-links can make plant biomass more resistant to enzymatic degradation, a challenge in the production of biofuels. nih.gov

This compound as a Biochemical Marker for Cell Wall Remodeling and Plant Development

The concentration of this compound in the plant cell wall can serve as a valuable biochemical marker for monitoring cell wall remodeling and various stages of plant development. Changes in the levels of this compound are often associated with significant developmental processes, such as the cessation of cell elongation and the maturation of tissues. tandfonline.com

Research has shown that the amount of this compound tends to be lower in actively growing tissues and increases as cells differentiate and their walls become more rigid. tandfonline.com For instance, in the internodes of floating rice, the concentration of diferulic and ferulic acids is lowest near the intercalary meristem (a region of active cell division) and increases in the upper, older parts of the internode. tandfonline.com This suggests that the formation of this compound cross-links is a key part of the process that leads to the cessation of cell elongation. tandfonline.com

Furthermore, the levels of this compound can be indicative of the plant's response to environmental cues. Light, for example, has been shown to increase the amounts of ferulic and diferulic acids in the cell walls of some grass coleoptiles, which is thought to contribute to a decrease in cell-wall extensibility and a suppression of growth. tandfonline.com Similarly, in maize, an increase in this compound content in the cell wall has been linked to the suppression of shoot growth under salt stress conditions. mdpi.com

The profile of different this compound isomers can also provide insights into the specific architecture of the cell wall. The relative abundance of isomers like 5,5'-DFA and 8-O-4'-DFA can vary between different plant species and even between different tissues within the same plant, reflecting distinct cell wall structures. nih.gov Therefore, analyzing the content and composition of diferulic acids can offer a detailed picture of the dynamic changes occurring in the cell wall during plant growth and in response to external stimuli.

Genetic Engineering Approaches for Modulating this compound Content and Cell Wall Properties in Plants

Genetic engineering offers promising strategies for modifying the this compound content in plant cell walls, thereby altering their properties for various applications, such as improving biomass digestibility for biofuel production. tandfonline.com By targeting the genes involved in the biosynthesis of ferulic acid and its subsequent dimerization, researchers can influence the extent of cross-linking in the cell wall. mdpi.com

One approach involves manipulating the genes of the phenylpropanoid pathway, which is responsible for the synthesis of ferulic acid. researchgate.netnih.gov For example, down-regulating the expression of key enzymes in this pathway, such as phenylalanine ammonia-lyase (PAL), can lead to reduced levels of ferulic acid and consequently, a decrease in the formation of this compound cross-links. researchgate.net This can result in a cell wall that is less rigid and more susceptible to enzymatic degradation. researchgate.net

Another strategy is to target the enzymes directly involved in the formation of this compound bridges, such as peroxidases. researchgate.net Overexpressing or down-regulating specific peroxidase genes could potentially alter the amount and type of diferulate cross-links formed. Additionally, introducing genes that encode enzymes capable of breaking down these cross-links, such as ferulic acid esterases (FAE), is another avenue being explored. google.com The targeted expression of an FAE gene from Aspergillus niger in grasses has been shown to release ferulic acid and diferulate dimers from the cell walls. google.com

Mutant plants with altered this compound content have demonstrated the potential of these genetic approaches. For instance, a rice mutant deficient in ferulic and p-coumaric acids showed reduced diferulic cross-links and enhanced saccharification, the process of converting biomass into fermentable sugars. mdpi.com These studies highlight the feasibility of using genetic engineering to tailor the properties of plant cell walls by modulating this compound content, which could have significant implications for the biofuel and agricultural industries.

Chemical Synthesis and Derivatization of Diferulic Acid and Its Isomers

Total Synthesis Strategies for Specific Diferulic Acid Isomers (e.g., Regio- and Stereoselective Synthesis)

The total synthesis of specific this compound isomers presents a significant challenge due to the need for precise control over regioselectivity and stereoselectivity. Biomimetic approaches, which mimic natural processes, have been a key strategy. These methods often involve the oxidative coupling of ferulic acid or its derivatives using enzymes or chemical oxidants. mdpi.com

For instance, the synthesis of 8-8', 8-5', and 5-5' this compound isomers can be achieved through the radical coupling of ferulic acid derivatives. researchgate.net One approach utilizes a copper(II)-tetramethylethylenediamine [CuCl(OH)-TMEDA] complex as an oxidant or catalyst for the aerobic oxidative coupling of ethyl ferulate. researchgate.net This method can produce a mixture of isomers, including 8-O-4-, 8-5-, 8-8- (both cyclic and noncyclic), and 5-5-coupled diferulates. Subsequent chromatographic techniques, such as flash chromatography, are then employed to isolate the desired isomers. researchgate.net

A bio-inspired total synthesis has been developed for certain tetrahydrofuran (B95107) lignans, which are structurally related to diferulic acids. This strategy starts from ferulic acid and involves an oxidative ring opening of a diarylcyclobutane to create a key biosynthetic intermediate. nih.gov Another chemoenzymatic total synthesis has been reported for a naturally occurring (5-5′)/(8′-O-4″) dehydrotrimer of ferulic acid, highlighting the complexity of synthesizing higher-order oligomers. researchgate.net The synthesis involved horseradish peroxidase (HRP)-mediated aryl-aryl coupling as a critical initial step. researchgate.net

Researchers have also focused on stereoselective synthesis to obtain specific enantiomers. For example, the synthesis of ThoA, a type of lignan (B3055560), was achieved with enantioselectivity by using chiral amines as auxiliaries during the phenol (B47542) oxidative coupling of sinapic acid amides. mdpi.com While not directly this compound, this demonstrates a strategy applicable to controlling stereochemistry in related phenolic dimers.

The table below summarizes some of the key strategies for the total synthesis of this compound isomers.

Synthesis StrategyKey FeaturesTarget IsomersReference
Biomimetic Oxidative CouplingUses enzymes (e.g., peroxidases, laccases) or chemical oxidants to mimic natural C-C or C-O bond formation.Various lignan and neolignan skeletons. mdpi.com
Copper-Catalyzed Aerobic OxidationEmploys a CuCl(OH)-TMEDA complex for the radical coupling of ethyl ferulate.8-O-4-, 8-5-, 8-8-, 5-5-diferulates. researchgate.net
Bio-inspired Tetrahydrofuran Lignan SynthesisStarts with ferulic acid and involves oxidative ring opening of a diarylcyclobutane.Tetrahydrofuran lignans. nih.gov
Chemoenzymatic Trimer SynthesisUtilizes HRP-mediated aryl-aryl coupling as the initial step.(5-5′)/(8′-O-4″) dehydrotrimer of ferulic acid. researchgate.net
Enantioselective Biomimetic ApproachEmploys chiral auxiliaries to control stereochemistry during oxidative coupling.Enantiomerically enriched lignans. mdpi.com

Chemo-Enzymatic Synthesis Routes for this compound Production

Chemo-enzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce diferulic acids and their derivatives. This approach is particularly useful for achieving high yields and specific products under mild conditions.

A common strategy involves using enzymes like laccases or peroxidases to catalyze the oxidative coupling of ferulic acid or its esters. researchgate.netadmin.ch For example, horseradish peroxidase (HRP) has been used to synthesize diferulates from ethyl ferulate, yielding predominantly 5-5' and 8-5' isomers. researchgate.net The enzymatic secretome of fungi, such as Botrytis cinerea, has also been employed to biotransform ferulic acid into a variety of dimers, trimers, and even tetramers. admin.chfrontiersin.org These reactions can produce a complex mixture of products, including 8-5-benzofuran-diferulic acid and dehydrothis compound dilactone, which can be separated and purified. admin.ch

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are frequently used for the esterification or transesterification steps in chemo-enzymatic routes. mdpi.comresearchgate.net For instance, CAL-B can catalyze the solvent-free transesterification of ethyl dihydroferulate with various diols, triols, and diamines to produce bisferulates and amides. researchgate.net This method allows for the synthesis of a range of this compound-based compounds with different linker structures.

A protecting group-based chemo-enzymatic strategy has also been developed to produce lipophilic antioxidants. This involves the lipase-mediated transesterification of a protected ferulate derivative, followed by further chemical modifications and deprotection steps. mdpi.com

The following table outlines some chemo-enzymatic routes for this compound production.

Enzymatic StepChemical Step(s)ProductsReference
Horseradish Peroxidase (HRP) catalyzed oxidative coupling of ethyl ferulate.-5-5' and 8-5' diferulates. researchgate.net
Botrytis cinerea secretome-catalyzed biotransformation of ferulic acid.-This compound dimers, trimers, and tetramers. admin.chfrontiersin.org
Candida antarctica lipase B (CAL-B) catalyzed transesterification of ethyl dihydroferulate.Glycidylation.Biobased epoxy precursors from bisferulates and amides. researchgate.net
Lipase-mediated transesterification of benzylated ethyl ferulate.Steglich esterification, palladium-catalyzed hydrogenation.Lipophilic bisphenolic antioxidants. mdpi.com

Synthesis of this compound Esters and Amides for Research Purposes

The synthesis of this compound esters and amides is an important area of research, as these derivatives often exhibit modified physicochemical properties and biological activities compared to the parent compound. These modifications can enhance solubility, bioavailability, or target specificity.

Ester and amide derivatives of ferulic acid, a precursor to this compound, have been synthesized and evaluated for various biological activities. researchgate.net The synthesis typically involves the reaction of ferulic acid with an appropriate alcohol or amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride. researchgate.netacs.org For example, a series of ferulic esters and amides were synthesized by reacting ferulic acid with various alcohols and amines. researchgate.net

In the context of diferulic acids, similar strategies can be applied. For instance, ferulic acid can be first dimerized and then the carboxylic acid groups can be converted to esters or amides. Alternatively, ferulic acid esters or amides can be used as substrates for dimerization reactions. researchgate.net Chemo-enzymatic methods are also well-suited for this purpose. For example, immobilized Candida antarctica lipase (CAL-B) has been used for the solvent-free transesterification and amidation of ethyl dihydroferulate with biobased diols, triols, and diamines. researchgate.net

Researchers have also synthesized novel ferulic amide derivatives by merging the core of ferulic acid with other bioactive molecules via an amide linker. acs.org This approach has been used to create new compounds with potential applications in agriculture. acs.org

The table below provides examples of synthesized this compound esters and amides for research.

Derivative TypeSynthetic ApproachStarting MaterialsResearch PurposeReference
Ferulic EstersChemical SynthesisFerulic acid, various alcoholsEvaluation of cytotoxic activity. researchgate.net
Ferulic AmidesChemical SynthesisFerulic acid, various aminesEvaluation of cytotoxic activity. researchgate.net
Diferulate Esters and AmidesChemo-enzymatic SynthesisEthyl dihydroferulate, biobased diols, triols, and diaminesPreparation of biobased epoxy precursors. researchgate.net
Ferulic Amide DerivativesChemical SynthesisFerulic acid, Ac5c (active substructure)Development of novel antipest agents. acs.org

Development of Novel this compound Conjugates and Prodrugs for Mechanistic Investigations

To improve the therapeutic potential and investigate the mechanisms of action of this compound, researchers are developing novel conjugates and prodrugs. mdpi.comresearchgate.net Conjugation strategies aim to enhance biological activity, improve bioavailability, or target specific tissues or cellular components. researchgate.net

Prodrugs are inactive or less active forms of a drug that are converted to the active form in the body. For ferulic acid and its dimers, prodrug strategies often involve modifying the phenolic hydroxyl or carboxylic acid groups to improve properties like stability and cellular uptake. mdpi.com For example, ester-based prodrugs of ferulic acid have been shown to be taken up more efficiently by certain cell types compared to ferulic acid itself. mdpi.com

Conjugation of this compound with other biologically active molecules is another promising approach. For example, ferulic acid has been conjugated with aminoadamantane and carbazole (B46965) derivatives to create multifunctional agents for potential use in neurodegenerative diseases. researchgate.net The conjugation of two or more bioactive compounds can lead to synergistic effects or multi-target-directed ligands. researchgate.net

Platinum(IV) complexes have been synthesized with ferulic acid as a ligand to create prodrugs with potential antitumor activity. researchgate.net These octahedral platinum(IV) complexes are designed to be reduced in the body to their active cytotoxic forms. researchgate.net

The table below highlights some examples of novel this compound conjugates and prodrugs.

Conjugate/Prodrug TypeDesign StrategyPotential ApplicationReference
Ferulic Acid Ester ProdrugsEnhance cellular uptake.Antioxidant and anti-inflammatory agents. mdpi.com
Ferulic Acid-Aminoadamantane-Carbazole ConjugatesCreate multifunctional agents.Treatment of neurodegenerative diseases. researchgate.net
Platinum(IV)-Ferulate ProdrugsBioreduction to active platinum(IV) form.Antitumor agents. researchgate.net
Ferulic Acid-Myricetin Amide ConjugatesCombine antiviral properties of both molecules.Antiviral agents against tobacco mosaic virus. frontiersin.org

Isotopic Labeling Strategies for Tracer and Analytical Applications

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and for quantitative analysis. nih.govnih.gov In the context of this compound, stable isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (²H) are typically used. nih.gov

Isotopically labeled tracers behave chemically identically to their unlabeled counterparts, allowing them to be used in metabolic studies without altering the biological system. nih.gov For example, ¹³C-labeled ferulic acid could be administered to an organism, and its conversion to this compound and other metabolites could be tracked using mass spectrometry. This provides valuable information on the biosynthesis, absorption, and excretion of these compounds. acs.org

The choice of isotope and the position of the label are critical for designing effective tracer studies. ¹³C is often preferred over deuterium to avoid potential issues with deuterium exchange in protic solutions and the loss of the label during certain metabolic reactions. nih.gov

In analytical applications, isotopically labeled this compound can be used as an internal standard for accurate quantification by mass spectrometry. This method, known as isotope dilution mass spectrometry, is highly precise and is considered a gold standard for quantitative analysis.

While specific examples of the synthesis of isotopically labeled this compound are not abundant in the provided search results, the general principles of isotopic labeling are well-established. nih.govnih.gov The synthesis would likely involve starting with an isotopically labeled precursor of ferulic acid, such as labeled vanillin, and carrying it through the synthetic routes described in the previous sections.

Radiolabeling with isotopes like iodine-131 (B157037) (¹³¹I) has also been explored for ferulic acid for potential applications in nuclear medicine as a tumor-targeting agent. researchgate.net The radiolabeling is typically achieved through an electrophilic substitution reaction. researchgate.net

The following table summarizes key aspects of isotopic labeling strategies for this compound.

Labeling StrategyIsotope(s)ApplicationKey ConsiderationsReference
Stable Isotope Labeling¹³C, ²H, ¹⁵NMetabolic tracer studies, quantitative analysis (internal standard).Choice of isotope and label position, potential for tracer recycling. nih.gov
Radiolabeling¹³¹INuclear medicine (e.g., tumor imaging).Optimization of labeling yield, radiochemical purity. researchgate.net

Interaction of Diferulic Acid with Biomolecules and Complex Systems Non Clinical Context

Binding Studies with Macromolecules (e.g., Proteins, Nucleic Acids)

The interaction of diferulic acid with proteins and nucleic acids is a key area of research for elucidating its mechanism of action at a molecular level. While direct and extensive quantitative binding data for this compound remains an area of ongoing research, studies on its monomer, ferulic acid, and related phenolic compounds provide significant insights.

In the context of plant biology, diferulic acids are known to form cross-links between polysaccharide chains and potentially with proteins within the plant cell wall, contributing to its structural integrity. nih.gov These interactions can be both covalent and non-covalent. nih.gov

From a biomolecular interaction perspective, studies have investigated the binding of phenolic acids to various proteins. For example, some this compound isomers have been identified as inhibitors of α-glucosidase, suggesting a direct interaction with the enzyme's active site. nih.gov A molecular docking study has also indicated that this compound exhibits a favorable binding energy with penicillin-binding protein 2a, suggesting its potential as an inhibitor. biotechnologia-journal.org

While specific binding constants for this compound with proteins like serum albumin are not widely reported, extensive research on ferulic acid provides a valuable reference. Ferulic acid has been shown to bind to both human serum albumin (HSA) and bovine serum albumin (BSA), primarily through hydrogen bonding and van der Waals forces. nih.govresearchgate.netmdpi.com These interactions can lead to conformational changes in the protein structure. nih.govmdpi.com The binding affinity of ferulic acid to these proteins has been quantified in several studies, as detailed in the table below.

Table 1: Binding Constants of Ferulic Acid with Serum Albumins

Interacting Protein Method Binding Constant (K_b) (M⁻¹) Reference
Bovine Serum Albumin (BSA) Affinity Capillary Electrophoresis 5.6 x 10⁴ nih.gov
Bovine Serum Albumin (BSA) Surface Plasmon Resonance 5.1 x 10⁴ nih.gov
Bovine Serum Albumin (BSA) Fluorescence Spectroscopy 1.364 x 10⁴ (at 25°C) researchgate.net
Human Serum Albumin (HSA) Fluorescence Spectroscopy 2.23 x 10⁴ nih.gov

Regarding nucleic acids, direct interaction studies with this compound are scarce. However, research on ferulic acid has demonstrated its ability to protect DNA from damage induced by gamma radiation, suggesting a potential interaction or a protective radical-scavenging effect in close proximity to the DNA molecule. researchgate.net

Complexation with Metal Ions and Its Biological Implications

This compound, like other hydroxycinnamic acids, possesses functional groups that can chelate metal ions. This complexation can significantly alter the physicochemical and biological properties of both the this compound and the metal ion.

A patent has described the formation of metal complexes with this compound and other bioactive hydroxycinnamic acids, including alkali metals, alkaline earth metals, and transition metals. google.com These complexes are suggested to have enhanced bioavailability and improved antioxidant properties compared to the free compounds. google.com The formation of these complexes can also reduce the toxicity associated with the metal ions themselves. google.com

Table 2: Metal Ion Complexation by Hydroxycinnamic Acids

Hydroxycinnamic Acid Metal Ion Observed Effect Reference
This compound Various (Ca²⁺, etc.) Enhanced bioavailability and antioxidant activity (patent claim) google.com
Ferulic Acid Fe²⁺, Fe³⁺ Chelation, potential antioxidant or pro-oxidant activity sci-hub.seresearchgate.net
Ferulic Acid Al³⁺ pH-dependent complex formation researchgate.net
Caffeic Acid Fe²⁺ Inhibition of hydroxyl radical formation sci-hub.se

The biological implications of this metal complexation are significant in a non-clinical context. For instance, the improved antioxidant activity of this compound-metal complexes could be beneficial in cellular models of oxidative stress. google.com Furthermore, the enhanced bioavailability suggests that these complexes could be more effective in in vitro and ex vivo research settings. google.com

Encapsulation Strategies for In Vitro or Ex Vivo Research Delivery (e.g., Liposomes, Nanoparticles)

The delivery of this compound in aqueous systems for in vitro and ex vivo research can be challenging due to its potential low solubility. Encapsulation technologies offer a promising solution to overcome this limitation by improving stability and facilitating cellular uptake. While studies specifically detailing the encapsulation of this compound are limited, the extensive research on ferulic acid provides a strong basis for potential strategies.

Liposomes: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. They are a popular choice for delivering active molecules in biological systems. Cationic liposomes have been used to encapsulate ferulic acid, which has been shown to increase its cellular bioavailability. basf.com Liposomal formulations of ferulic acid have been prepared with high encapsulation efficiency (around 92%) and particle sizes of approximately 100 nm. nih.govnih.gov These formulations have demonstrated enhanced protective effects against oxidative damage in cellular models. nih.govnih.gov

Nanoparticles: Various types of nanoparticles have been employed to encapsulate ferulic acid. For instance, poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been successfully used to encapsulate ferulic acid, resulting in spherical particles with an average size of 240 nm and a high encapsulation efficiency of 88.49%. nih.gov Nanofiber films made from wheat gluten and polyvinyl alcohol have also been loaded with ferulic acid, providing a system for its controlled release. mdpi.com

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their solubility and stability. The formation of inclusion complexes between ferulic acid and β-cyclodextrin has been shown to increase the water solubility of ferulic acid threefold. nih.gov These complexes are formed through non-covalent interactions and can provide a retarded release of the active compound. farmaciajournal.com

Table 3: Encapsulation of Ferulic Acid for Research Applications

Encapsulation System Carrier Material Key Findings Reference
Liposomes Cationic Lipids Increased cellular bioavailability basf.com
Liposomes Egg Phosphatidylcholine ~100 nm size, ~92% encapsulation efficiency nih.govnih.gov
Nanoparticles PLGA ~240 nm size, 88.49% encapsulation efficiency nih.gov
Nanofiber Films Wheat Gluten/PVA Controlled release of ferulic acid mdpi.com
Inclusion Complexes β-Cyclodextrin 3-fold increase in ferulic acid solubility nih.gov
Inclusion Complexes β-Cyclodextrin Stable 1:1 complex formation farmaciajournal.commdpi.com

These encapsulation strategies, while primarily documented for ferulic acid, represent viable approaches for enhancing the delivery and efficacy of this compound in non-clinical research, paving the way for more comprehensive studies on its biological interactions.

Advanced Research Applications of Diferulic Acid Non Clinical/non Therapeutic

Diferulic Acid in Biomass Deconstruction and Valorization Research

Diferulic acids play a critical role in the structural recalcitrance of lignocellulosic biomass, which is its natural resistance to enzymatic or microbial breakdown. This recalcitrance is a major challenge in the efficient conversion of biomass into biofuels and other valuable bio-based products. Research in this area focuses on understanding and overcoming the impact of this compound cross-links.

Diferulic acids form covalent ester and ether linkages between polysaccharide chains (primarily arabinoxylans) and between polysaccharides and lignin (B12514952). rsc.org These cross-links create a dense, three-dimensional network that physically impedes the access of cellulolytic and hemicellulolytic enzymes to their target substrates. mdpi.comsemanticscholar.org The primary function of hemicellulose is to prevent microbial degradation by linking cellulose (B213188) microfibrils and covalently crosslinking with lignin through this compound bridges. mdpi.com The presence of these cross-links is a significant factor in the low digestibility of plant-based animal feeds and the difficulty in processing biomass for industrial applications. semanticscholar.orgusda.gov

Valorization research aims to not only break down the biomass but also to recover and utilize its components, including the phenolic acids themselves. nih.gov Feruloyl esterases are a class of enzymes specifically studied for their ability to hydrolyze the ester bonds connecting ferulic and diferulic acids to polysaccharides, thereby releasing them and improving the accessibility of the remaining biomass. mdpi.comfrontiersin.org Understanding the specific types and distribution of this compound bridges in different biomass sources, such as maize, is crucial for developing targeted deconstruction strategies. mdpi.comresearchgate.net For instance, laccase-induced oxidation of ferulic acid residues can form various this compound structures (5-5′, 8-5′, 8-O-4′), initiating a polymerization reaction that results in a cross-linked network. mdpi.com

IsomerType of LinkageRole in Biomass RecalcitranceResearch Focus
5-5' DFA Carbon-CarbonContributes significantly to the cross-linking of arabinoxylan chains, increasing cell wall rigidity. semanticscholar.orgUnderstanding its formation via peroxidase-catalyzed reactions and its impact on enzymatic hydrolysis efficiency. semanticscholar.org
8-O-4' DFA EtherForms ether bonds between ferulic acid and lignin, and also links polysaccharide chains. rsc.org Predominant in grasses. wikipedia.orgInvestigating its role in lignin-carbohydrate complexes (LCCs) and its negative correlation with maize kernel hardness. rsc.orgfrontiersin.org
8-5' DFA Carbon-CarbonCreates stable cross-links between polysaccharide chains, often in a benzofuran (B130515) form. mdpi.commdpi.comCharacterizing its contribution to the structural integrity of dietary fibers and its resistance to degradation. mdpi.com
8-8' DFA Carbon-CarbonForms cyclic and non-cyclic cross-links between arabinoxylans. wikipedia.orgmdpi.comStudying its role in terminating cell wall expansion and its impact on the physical properties of plant tissues. semanticscholar.org

Utilization as a Biochemical Marker in Plant Physiology and Stress Response Studies

The concentration and composition of diferulic acids in plant cell walls can change in response to various physiological and environmental cues, making them valuable biochemical markers for plant health, development, and stress responses.

Research has shown a strong correlation between the accumulation of cell wall-bound diferulic acids and plant responses to both biotic and abiotic stresses. frontiersin.orgnih.gov For instance, increased levels of diferulic acids have been linked to enhanced resistance against pests and pathogens in maize. semanticscholar.orgfrontiersin.org This resistance is attributed to the fortification of the cell wall, which creates a physical barrier against insect feeding and fungal penetration. semanticscholar.orgfrontiersin.org

In studies of abiotic stress, the accumulation of diferulic acids has been identified as a key response. In maize plants subjected to salt stress, the concentration of both ferulic acid and diferulic acids in the cell walls increased, a process that may contribute to the suppression of shoot growth observed in the initial phase of stress. mdpi.comnih.gov Conversely, in wheat coleoptiles under osmotic stress, the typical increase in this compound content was suppressed, which correlated with the maintenance of cell wall extensibility. nih.gov This suggests that this compound levels can serve as a marker for the plant's strategy to either stiffen or maintain flexibility in its cell walls in response to water availability. Furthermore, the ratio of ferulic acid to this compound has been used as a biochemical marker to distinguish maize tissues with different capacities for plant regeneration in vitro. researchgate.net

Stress FactorPlant SpeciesObserved Change in this compoundImplication/Use as a Marker
Biotic Stress (e.g., pests) Maize (Zea mays L.)Higher content of 5,5′-DFA and total DFAs associated with resistance. frontiersin.orgnih.govMarker for breeding pest-resistant maize varieties. frontiersin.org
Salt Stress Maize (Zea mays L.)Increased concentration of total diferulic acids in salt-sensitive genotypes. nih.govMarker for salt stress response and tolerance. mdpi.comnih.gov
Osmotic Stress Wheat (Triticum aestivum L.)Suppressed increase of wall-bound diferulic acids. nih.govIndicator of cell wall stiffening and growth regulation under drought. nih.gov
Tissue Regeneration Potential Maize (Zea mays L.)Higher ferulic acid/diferulic acid ratio in tissues with high morphogenic potential. researchgate.netBiochemical marker for predicting regeneration ability in tissue culture. researchgate.net

Role in the Development of Bio-based Materials (e.g., Polymer Cross-linkers, Biofilms for research)

The inherent ability of diferulic acids to form cross-links is being harnessed in materials science to develop novel bio-based polymers and functional materials.

As natural cross-linking agents, diferulic acids are fundamental to the structure and properties of plant-derived polysaccharides. agriculturejournals.czresearchgate.net They form intermolecular bridges between arabinoxylan chains, creating a robust network that influences the thermal stability and mechanical properties of the material. usda.govagriculturejournals.cz This principle is being applied to create new biomaterials. For example, research has explored the use of ferulic acid and its derivatives to synthesize renewable aromatic epoxy resins and other polymers as alternatives to petroleum-based products like bisphenol A. researchgate.netrsc.org In some applications, diferulate derivatives, such as Bis-O-dihydroferuloyl-1,4-butanediol (BDF), have been used as bio-based plasticizers and additives to improve the mechanical properties and processability of biodegradable polymers like polylactic acid (PLA) and poly(3-hydroxybutyrate) (PHB). mdpi.comunina.it

In the field of microbiology, this compound has emerged as a significant molecule in biofilm research. Biofilms are complex communities of microorganisms encased in a self-produced extracellular matrix. A notable study found that the bacterium Burkholderia pseudomallei, the causative agent of melioidosis, produces 8-O-4′-diferulic acid when forming a biofilm. researcher.lifenih.gov This this compound acts as a superoxide (B77818) scavenger, protecting the bacteria within the biofilm from oxidative stress, such as that imposed by grazing amoebae. researcher.lifenih.govkku.ac.th This discovery highlights a novel survival strategy for bacteria and presents this compound as a target for research into biofilm disruption. Other research has indicated that certain this compound isomers, such as 5-8'-dehydrothis compound, may have the potential to prevent biofilm formation in other bacteria like Escherichia coli. nih.gov

Application AreaSpecific Role of this compoundResearch Findings
Biopolymer Synthesis Polymer Cross-linkerForms intermolecular cross-links between polysaccharide chains (e.g., arabinoxylans), enhancing structural integrity. agriculturejournals.czresearchgate.net
Bioplastic Additive Plasticizer/Functional AdditiveDerivatives like BDF improve flexibility and thermal stability of polymers such as PLA and PHB. mdpi.comunina.it
Biofilm Research (Protection) Superoxide ScavengerBurkholderia pseudomallei biofilms produce 8-O-4′-diferulic acid to resist oxidative stress from amoebic grazing. researcher.lifenih.gov
Biofilm Research (Inhibition) Anti-biofilm Agent5-8'-dehydrothis compound shows potential to prevent E. coli biofilm formation. nih.gov

This compound in Food Science Research (Focus on its mechanistic role in food matrix stability and interactions, not food properties or applications)

In food science, research on this compound is centered on its fundamental mechanistic role in the complex interactions within the food matrix, particularly in cereal-based systems. These interactions are crucial for the stability and structure of food products.

The presence of this compound cross-links also has a profound effect on the biodegradability of polysaccharides within the food matrix. cambridge.org These cross-links can limit the accessibility of enzymes, such as those from the human gut microbiota, to the polysaccharide backbone. cambridge.orgnih.gov Research using in vitro fermentation models has shown that ferulic acid cross-linking reduces the rate of arabinoxylan fermentation. nih.gov Specifically, the this compound bridges alter how xylanolytic enzymes digest the polymer, demonstrating a direct mechanistic influence on the breakdown of dietary fiber. nih.gov These interactions involve both covalent bonds, which are largely irreversible, and non-covalent interactions like hydrogen bonding, which contribute to the formation and stability of the food matrix. mdpi.comcambridge.org

Interacting ComponentType of InteractionMechanistic Role of this compoundResearch Context
Polysaccharide-Polysaccharide Covalent Cross-linkingForms intermolecular diferulate bridges between arabinoxylan chains, creating a stable gel-like network. mdpi.comagriculturejournals.czStabilizes the structure of plant cell wall fragments in cereal products, affecting texture and water-holding capacity. mdpi.comnih.gov
Polysaccharide-Protein Covalent Cross-linkingMediates oxidative coupling between feruloylated polysaccharides and proteins. semanticscholar.orgmdpi.comInfluences dough development and the structure of the protein-carbohydrate matrix in baked goods. mdpi.comresearchgate.net
Polysaccharide-Enzyme Steric HindranceCross-links create a physical barrier that limits enzyme access to the polysaccharide backbone. cambridge.orgnih.govReduces the rate and extent of dietary fiber fermentation by gut microbiota, impacting nutrient release. nih.gov
Polysaccharide-Water Non-covalent (indirect)The cross-linked network structure influences hydration capacity and water distribution within the matrix. mdpi.comnih.govAffects the rheology and stability of food systems like doughs and gels. mdpi.com

Current Challenges and Future Directions in Diferulic Acid Research

Elucidation of Undiscovered Diferulic Acid Isomers and Their Biological Relevance

A primary challenge in this compound research is the sheer number of possible isomers. nih.gov Diferulic acids are formed through various linkages between two ferulic acid molecules, resulting in numerous structural and stereoisomers. researchgate.netresearchgate.netwikipedia.org To date, several key isomers have been identified, including 5-5', 8-5', 8-O-4', 8-8' (in both cyclic and non-cyclic forms), and 4-O-5' coupled diferulic acids. mdpi.comresearchgate.net However, it is highly probable that many more isomers exist in nature, each with potentially unique biological properties.

The biological relevance of these isomers is a burgeoning area of investigation. Research has shown that diferulic acids and their derivatives can exhibit a range of bioactivities, including antioxidant, antibacterial, and antiviral effects. scirp.orgd-nb.info For instance, some ferulic acid derivatives have demonstrated inhibitory activity against plant viruses like the tobacco mosaic virus. d-nb.infomdpi.com The specific spatial arrangement of atoms in each isomer can significantly influence its interaction with biological targets, making the discovery and characterization of new isomers a critical step in understanding their full potential. The challenge lies not only in their isolation and structural elucidation but also in systematically evaluating the biological relevance of each new discovery.

Development of Integrated Analytical Platforms for Comprehensive Isomer Profiling

The structural similarity among this compound isomers makes their separation and identification a significant analytical hurdle. biocompare.com Traditional chromatographic techniques often lack the necessary resolution to distinguish between all isomers present in a complex plant extract. biocompare.com This "isomer problem" is a major bottleneck in metabolomics and natural product research. biocompare.com

To address this, researchers are developing integrated analytical platforms that combine high-resolution separation techniques with advanced mass spectrometry. tandfonline.com Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a powerful tool for this purpose. nih.govtandfonline.com This technique allows for the separation of isomers and provides detailed structural information through fragmentation patterns. nih.gov The development of stable isotope dilution methods, where synthesized, labeled isomers are used as internal standards, further enhances the accuracy and reliability of quantification. nih.gov Future advancements will likely involve the integration of additional analytical dimensions, such as ion mobility spectrometry, to provide even greater resolving power and enable a more comprehensive profiling of the entire suite of this compound isomers in a given sample. biocompare.com

Comprehensive Understanding of In Vivo Metabolic Fates and Biointeractions (Excluding Human Clinical Metabolism)

Understanding what happens to diferulic acids within a living organism is crucial to evaluating their biological significance. While research on human metabolism is excluded here, studies in animal models, particularly ruminants, provide valuable insights. In the rumen, a complex microbial ecosystem, feruloyl esterases (FAEs) play a key role in releasing ferulic acid and its dimers from plant material. nih.gov The efficiency of this release can be enhanced by the synergistic action of other enzymes like xylanases and cellulases, which break down the surrounding plant cell wall structure. nih.gov

Once released, diferulic acids can be metabolized by gut microbiota. For example, studies with human fecal bacteria have shown that diferulic acids can be metabolized, with some hydrofuran rings being opened. nih.gov The metabolic fate of these compounds is complex and can involve various transformations, including reduction and dehydroxylation. nih.gov A comprehensive understanding of these metabolic pathways in different animal models is essential for interpreting the results of bioactivity studies and for understanding the ecological role of these compounds in herbivore digestion.

Exploration of Novel Enzymatic Pathways and Genetic Modulators for Biosynthesis

The biosynthesis of diferulic acids in plants is a multi-step process involving several key enzymes. Ferulic acid is first incorporated into the cell wall, ester-linked to polysaccharides like arabinoxylans. researchgate.net This step is thought to be mediated by enzymes from the BAHD family of acyl-CoA transferases. researchgate.net Subsequently, peroxidases and laccases catalyze the oxidative coupling of these ferulate residues to form this compound cross-links. researchgate.netfrontiersin.org

There is significant interest in identifying novel enzymes and genetic factors that control the type and abundance of this compound isomers produced. For instance, different types of feruloyl esterases (FAEs), classified as A, B, C, and D, exhibit different specificities for releasing ferulic acid and diferulic acids. nih.govmdpi.com The genome of the fungus Penicillium oxalicum M1816, for example, contains genes for all four types of FAEs, highlighting the enzymatic diversity that exists in nature. mdpi.com By exploring the genetic diversity of plants and microorganisms, researchers hope to identify new enzymes and regulatory genes that can be used to modulate this compound content and composition in crops, potentially enhancing their nutritional value or resistance to degradation.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of complex biological systems, including the biosynthesis and function of diferulic acids. nih.govfrontiersin.org These technologies provide a holistic view of the molecular landscape of an organism, from its genetic potential to the actual metabolic products being formed. sapienzaeditorial.comresearchgate.net

Metabolomics, particularly when coupled with advanced analytical platforms like LC-MS, allows for the comprehensive profiling of phenolic compounds, including a wide array of this compound isomers, in different plant tissues and varieties. nih.govacs.orgnih.gov This can help identify correlations between specific isomers and desirable traits. Proteomics can be used to identify the enzymes involved in this compound biosynthesis and metabolism, while transcriptomics can reveal the genes that are expressed under different conditions. frontiersin.org The integration of these different omics datasets is a powerful approach to uncover the genetic basis of phenolic compound diversity and to identify key genes and pathways involved in this compound metabolism. nih.govpageplace.demdpi.com This integrated approach holds immense promise for targeted breeding programs aimed at improving the nutritional quality of cereal crops. frontiersin.org

Application of Computational Chemistry and Molecular Modeling to this compound Interactions and Reactivity

Computational chemistry and molecular modeling are increasingly being used to complement experimental research on diferulic acids. capes.gov.brnih.gov These in silico methods provide valuable insights into the structure, reactivity, and interactions of these molecules at an atomic level. rjptonline.org

Molecular docking studies, for example, can predict how this compound and its derivatives might bind to the active sites of proteins, such as enzymes or receptors. biotechnologia-journal.orgnih.govresearchgate.net This can help to elucidate their mechanisms of action and to identify potential targets for their biological effects. For instance, docking studies have been used to investigate the interaction of this compound with bacterial proteins, suggesting its potential as an inhibitor. biotechnologia-journal.orgnih.gov Furthermore, theoretical calculations can be used to study the antioxidant capacity of different this compound isomers by analyzing properties like bond dissociation enthalpies and spin density distribution. researchgate.net These computational approaches can guide the design and synthesis of novel this compound derivatives with enhanced bioactivity and can help to rationalize experimental observations. researchgate.netjst.go.jp

Q & A

Basic Research Questions

Q. How is diferulic acid quantified in plant cell walls, and what methodological considerations are critical for accuracy?

  • Methodology : Total this compound content is typically determined via alkaline saponification (2 M NaOH at 25°C) followed by ethyl acetate extraction and HPLC analysis. Key steps include:

  • Freeze-drying samples to preserve cross-linked structures.
  • Using validated external standards (e.g., 5,5'-, 8-O-4'-, and 8,5'-benzofuran diferulic acids) for calibration.
  • Confirming peaks via LC-MS to distinguish isomers (e.g., triferulic acids at m/z 578 vs. 596) .
    • Data Example : In maize cell walls, this compound content ranges from 10–20 ng/mg dry weight, depending on aggregate size (Table 1, ).

Q. What are the predominant cross-linking forms of this compound in cereal arabinoxylans, and how are they structurally characterized?

  • Common Forms : 5,5'-, 8-O-4'-, 8,5'-, and 8,5'-benzofuran diferulic acids, identified via UV-spectral analysis (λ~max~ = 325 nm) and fragmentation patterns in LC-MS .
  • Structural Confirmation : Compare retention times and spectral data with synthetic standards. For example, 8-O-4'-diferulic acid elutes earlier than 5,5'-isomers in reverse-phase HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in the role of this compound cross-links in hindering enzymatic hydrolysis of arabinoxylan?

  • Key Findings : While some studies suggest diferulic acids limit hydrolysis by blocking xylanase access, others show no correlation between cross-link removal and xylose release (Fig. 4b, ).
  • Methodological Recommendations :

  • Compare pretreatment effects (acidic vs. alkaline) on this compound removal and enzymatic efficiency.
  • Use purified feruloyl esterases (e.g., FAE-A from Aspergillus niger) to isolate cross-link degradation effects .
    • Data Interpretation : Note that arabinose removal, not this compound content, is the primary driver of xylose release .

Q. What experimental approaches address discrepancies in this compound release by microbial feruloyl esterases (FAEs)?

  • Contradictory Observations : FAE-A from A. niger releases 5,5'- and 8-O-4'-diferulic acids (up to 1.6 g/kg DM), while FAE-B from Humicola insolens shows no activity .
  • Strategies :

  • Characterize substrate specificity using synthetic diferuloyl esters (mono- vs. di-esters).
  • Optimize pH (4.5–6.0) and temperature (40–50°C) to enhance FAE-A activity .
  • Pair FAEs with endo-xylanases to assess synergistic effects (though none observed in corn bran ).

Q. How does pH during pretreatment influence this compound stability and subsequent enzymatic hydrolysis?

  • pH Effects : Acidic pretreatments (pH 1) reduce this compound content by ~60%, correlating with higher xylose release (72% at pH 1 vs. 40% at neutral pH) .
  • Experimental Design :

  • Use a factorial design varying pH (1–7), time (10–65 min), and temperature (25–95°C).
  • Measure residual diferulic acids via saponification and correlate with hydrolysis yields .

Data Contradiction Analysis

Q. Why do some studies report minimal impact of this compound cross-links on arabinoxylan hydrolysis despite hypothesized structural barriers?

  • Critical Factors :

  • Substrate Solubility : Soluble arabinoxylan fractions show no cross-link hindrance, unlike insoluble matrices .
  • Enzyme Cocktails : Commercial xylanases may contain ancillary activities (e.g., esterases) that mask cross-link effects .
    • Recommendations :
  • Use purified enzymes and standardized substrates (e.g., FGAX-H laccase-treated samples) to isolate cross-link impacts .
  • Validate findings across multiple plant sources (e.g., wheat vs. corn bran) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.